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  • Product: Methyl 4,6-diaminonicotinate
  • CAS: 1379106-14-5

Core Science & Biosynthesis

Foundational

Methyl 4,6-Diaminonicotinate: Structural Dynamics, Synthetic Methodologies, and Applications in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors and purine bioisosteres relies heavily on highly functionalized heterocyclic building blocks. Methyl 4,6-diaminon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors and purine bioisosteres relies heavily on highly functionalized heterocyclic building blocks. Methyl 4,6-diaminonicotinate (IUPAC: Methyl 4,6-diaminopyridine-3-carboxylate) has emerged as a privileged scaffold in this domain[1]. Characterized by a perfectly balanced push-pull electronic system, this compound serves as a critical intermediate for synthesizing complex, nitrogen-rich fused bicyclic systems such as pyrido[4,3-d]pyrimidines and imidazo[4,5-c]pyridines[2].

This technical guide provides an authoritative breakdown of the chemical properties, mechanistic reactivity, and field-proven synthetic protocols for methyl 4,6-diaminonicotinate, designed specifically for researchers and drug development professionals.

Chemical Identity and Physical Properties

Accurate characterization and tracking of building blocks are foundational to reproducible drug discovery. The core quantitative data and structural identifiers for methyl 4,6-diaminonicotinate are summarized below[1],[3].

PropertyValue
IUPAC Name Methyl 4,6-diaminopyridine-3-carboxylate
CAS Number 1379106-14-5
Molecular Formula C 7​ H 9​ N 3​ O 2​
Molecular Weight 167.17 g/mol
SMILES String COC(=O)c1cnc(N)cc1N
Appearance Off-white to pale yellow crystalline solid
Hydrogen Bond Donors 2 (from two -NH 2​ groups)
Hydrogen Bond Acceptors 4 (Pyridine N, Ester O's, Amino N's)

Structural Analysis & Reactivity Profile

As a Senior Application Scientist, it is critical to look beyond the static structure and understand the dynamic electron distribution of the molecule. Methyl 4,6-diaminonicotinate is defined by a highly synergistic electronic environment:

  • The Electron-Deficient Core: The base pyridine ring is inherently electron-withdrawing. The methyl ester at the C3 position further depletes electron density from the ring via both inductive (-I) and resonance (-M) effects.

  • The Nucleophilic Centers: The two amino groups at C4 and C6 donate electron density back into the ring (+M effect).

  • Regioselective Cyclization Potential: The proximity of the highly nucleophilic C4-amino group to the electrophilic C3-ester creates an ideal geometric arrangement for cyclocondensation. When reacted with amidines, formamide, or urea derivatives, the C4-NH 2​ attacks the electrophile, followed by intramolecular cyclization at the C3-ester, yielding pyrido[4,3-d]pyrimidines[2].

Pathways Core Methyl 4,6-Diaminonicotinate N4 C4-NH2 Group Primary Nucleophile Core->N4 N6 C6-NH2 Group Secondary Nucleophile Core->N6 Ester C3-Ester Group Electrophilic Center Core->Ester Bicyclic1 Pyrido[4,3-d]pyrimidines (Kinase Inhibitors) N4->Bicyclic1 Cyclization with C3 Bicyclic2 Imidazo[4,5-c]pyridines (Purine Isosteres) N4->Bicyclic2 Reaction with C5 N6->Bicyclic2 Ester->Bicyclic1

Fig 1. Reactivity profile and cyclization pathways to fused bicyclic kinase inhibitors.

Synthetic Workflows & Methodologies

Direct amination of an unfunctionalized pyridine ring is chemically unfeasible. Therefore, the field-standard, self-validating protocol begins with 4,6-dichloronicotinic acid (CAS: 73027-79-9)[4].

Causality Behind the Experimental Design

Why not aminate the carboxylic acid directly? Free carboxylic acids form unreactive carboxylate salts in the presence of basic ammonia, halting the reaction. Thus, Fischer esterification to methyl 4,6-dichloronicotinate (CAS: 65973-52-6) is a mandatory first step.

During the subsequent Nucleophilic Aromatic Substitution (S N​ Ar), the C4 position is attacked first because it is highly electrophilic (positioned para to the pyridine nitrogen and ortho to the ester)[5]. However, once the first amino group is installed, it donates electron density into the ring, severely deactivating the remaining C6-chlorine. Consequently, the second amination requires forcing conditions (sealed pressure vessel, 120 °C) to overcome this electronic barrier.

Step-by-Step Protocol

Step 1: Synthesis of Methyl 4,6-dichloronicotinate

  • Setup: Charge a round-bottom flask with 4,6-dichloronicotinic acid (1.0 eq, 10.0 g)[4] and anhydrous methanol (100 mL).

  • Catalysis: Slowly add concentrated sulfuric acid (0.1 eq, 0.28 mL) dropwise at 0 °C under an inert argon atmosphere.

  • Reaction: Attach a reflux condenser and heat the mixture to 70 °C for 12 hours.

  • Workup: Concentrate the mixture in vacuo to remove excess methanol. Dilute the residue with ethyl acetate (150 mL) and wash with saturated aqueous NaHCO 3​ (2 x 50 mL) to neutralize the acid.

  • Validation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and evaporate to yield methyl 4,6-dichloronicotinate as a solid. TLC (Hexanes/EtOAc 4:1) will show a clean, high-R f​ spot.

Step 2: Double S N​ Ar Amination to Methyl 4,6-diaminonicotinate

  • Setup: In a heavy-walled sealed pressure tube, dissolve methyl 4,6-dichloronicotinate (1.0 eq, 5.0 g) in a solution of ammonia in ethanol (2.0 M, 50 mL). Add aqueous ammonium hydroxide (28%, 10 mL) to increase the nucleophile concentration.

  • Reaction: Seal the tube securely and heat the reaction mixture to 120 °C behind a blast shield for 24 hours. Note: The sealed tube is critical to prevent the escape of volatile ammonia gas at elevated temperatures.

  • Workup: Cool the vessel completely to room temperature before carefully venting. Concentrate the mixture under reduced pressure.

  • Purification: Triturate the crude residue with cold water (50 mL) to remove ammonium chloride salts. Filter the resulting precipitate and wash with cold ethanol (10 mL).

  • Validation: Dry under high vacuum to afford methyl 4,6-diaminonicotinate[1]. The reaction is self-validating via TLC; the highly polar diamino product remains near the baseline in non-polar eluents compared to the starting material.

Workflow SM 4,6-Dichloronicotinic Acid CAS: 73027-79-9 Int Methyl 4,6-Dichloronicotinate CAS: 65973-52-6 SM->Int MeOH, H2SO4 Reflux, 12h Prod Methyl 4,6-Diaminonicotinate CAS: 1379106-14-5 Int->Prod NH3 (aq) / NH3 in EtOH 120°C, Sealed Tube, 24h

Fig 2. Synthetic workflow for Methyl 4,6-diaminonicotinate via double SNAr amination.

Analytical Characterization Standards

To ensure scientific integrity and trustworthiness of the synthesized batch, the product must be validated against the following expected analytical benchmarks:

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • δ 8.35 (s, 1H, Pyridine C2-H) – Highly deshielded due to proximity to the pyridine nitrogen and ester group.

    • δ 6.80 (br s, 2H, -NH 2​ ) – Exchangeable protons.

    • δ 6.45 (br s, 2H, -NH 2​ ) – Exchangeable protons.

    • δ 5.80 (s, 1H, Pyridine C5-H) – Highly shielded by the two adjacent electron-donating amino groups.

    • δ 3.75 (s, 3H, -OCH 3​ ) – Ester methyl singlet.

  • LC-MS (ESI+): Expected m/z for [M+H] + is 168.1.

References

  • Appchem. "Methyl 4,6-diaminonicotinate | 1379106-14-5 | C7H9N3O2". Appchemical Catalog. 1

  • Sigma-Aldrich. "methyl 4,6-diaminopyridine-3-carboxylate | 1379106-14-5". Sigma-Aldrich Catalog. 3

  • TCI Chemicals. "Methyl 4,6-Dichloronicotinate | 65973-52-6". TCI America.

  • ECHEMI. "4,6-Dichloronicotinic acid | 73027-79-9". ECHEMI Encyclopedia. 4

  • ACS Publications. "Discovery of 5-Amino-3-(alkoxy)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors". Journal of Medicinal Chemistry.2

  • Benchchem. "4-(Benzylamino)-6-methoxynicotinic Acid | RUO". Benchchem Technical Notes. 5

Sources

Exploratory

CAS 1379106-14-5 molecular weight and exact mass data

High-Resolution Mass Spectrometry and Pharmacophore Profiling of Methyl 4,6-diaminonicotinate (CAS 1379106-14-5) Executive Summary Methyl 4,6-diaminonicotinate (CAS 1379106-14-5) is a highly versatile, substituted pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry and Pharmacophore Profiling of Methyl 4,6-diaminonicotinate (CAS 1379106-14-5)

Executive Summary

Methyl 4,6-diaminonicotinate (CAS 1379106-14-5) is a highly versatile, substituted pyridine derivative utilized extensively as a building block in modern drug discovery. Featuring a unique arrangement of hydrogen-bond donors and an ester-based synthetic handle, this scaffold is frequently integrated into the design of kinase inhibitors and complex fused heterocycles. For researchers synthesizing or utilizing this compound, rigorous structural validation via High-Resolution Mass Spectrometry (HRMS) is a mandatory quality control step. This technical guide explores the physicochemical properties, synthetic utility, and the precise analytical methodologies required to validate the exact mass of CAS 1379106-14-5.

Physicochemical Profiling & Mass Data

When profiling small molecules, a common pitfall in analytical chemistry is conflating molecular weight with exact mass.

Molecular weight represents the weighted average of all naturally occurring isotopes (e.g., Carbon = 12.011 Da) and is strictly used for stoichiometric calculations during bulk synthesis. Conversely, exact mass (or monoisotopic mass) is calculated using only the principal, most abundant isotopes (e.g., ^12C = 12.0000 Da, ^1H = 1.0078 Da). For CAS 1379106-14-5 (C7H9N3O2), the exact mass is 167.0695 Da.

In HRMS, instruments such as Time-of-Flight (TOF) or Orbitrap analyzers resolve individual isotopic peaks. Therefore, the exact mass must be used to determine the elemental composition and calculate parts-per-million (ppm) mass error.

Table 1: Quantitative Mass Data Summary for CAS 1379106-14-5

PropertyQuantitative ValueAnalytical Significance
Chemical Formula C7H9N3O2Defines the elemental composition of the molecule.
Molecular Weight 167.165 DaUsed for calculating stoichiometric equivalents in synthesis.
Exact Mass (Monoisotopic) 167.0695 DaThe theoretical target mass for HRMS elemental analysis.
Theoretical [M+H]+ 168.0768 DaThe primary protonated ion observed in ESI+ mass spectrometry.
Theoretical [M+Na]+ 190.0587 DaA common sodium adduct observed in positive ionization modes.

Synthetic Utility & Pharmacophore Significance

The structural logic of Methyl 4,6-diaminonicotinate makes it a privileged scaffold in medicinal chemistry. The molecule presents three distinct functional domains:

  • The Pyridine Core : Acts as a stable, planar aromatic system that can engage in pi-pi stacking interactions within protein binding pockets.

  • 4,6-Diamino Groups : Serve as potent hydrogen-bond donors. In the context of oncology and targeted therapies, this motif is highly effective at anchoring molecules into the ATP-binding hinge region of kinases.

  • Methyl Ester : Functions as a versatile synthetic handle. It can be easily saponified to a carboxylic acid for subsequent amide coupling, or reacted directly with hydrazines/amidines to form fused bicyclic systems (e.g., pyrido-pyrimidines).

Pharmacophore core Methyl 4,6-diaminonicotinate (CAS 1379106-14-5) f1 Pyridine Ring (Core Scaffold) core->f1 f2 4,6-Diamino Groups (H-Bond Donors) core->f2 f3 Methyl Ester (Synthetic Handle) core->f3 app1 Kinase Hinge Binding f1->app1 f2->app1 app2 Fused Heterocycle Synthesis f2->app2 f3->app2 app3 Amidation / Saponification f3->app3

Figure 1: Pharmacophore mapping and synthetic utility of CAS 1379106-14-5.

High-Resolution Mass Spectrometry (HRMS) Analytical Protocol

To validate the structural integrity of synthesized or procured Methyl 4,6-diaminonicotinate, Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is the gold standard. The following step-by-step methodology is designed as a self-validating system , utilizing dynamic lock mass calibration to eliminate false positives caused by instrumental drift.

Step 1: Sample Preparation

  • Action : Dilute the sample to 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid.

  • Causality : The compound possesses two basic amino groups and a pyridine nitrogen, making it highly amenable to positive electrospray ionization (ESI+). The addition of formic acid ensures complete protonation to the [M+H]+ state prior to aerosolization, maximizing detector sensitivity.

Step 2: Chromatographic Separation

  • Action : Inject 2 µL onto a sub-2-µm C18 UHPLC column. Utilize a rapid gradient of Water/Acetonitrile (both buffered with 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Causality : The hydrophobic C18 stationary phase provides sufficient retention for the polar diamino-pyridine core, effectively separating the target analyte from potential synthesis byproducts (e.g., unreacted precursors or des-methyl impurities) before they enter the ion source, thereby preventing ion suppression.

Step 3: Dual-Spray ESI and Lock Mass Calibration

  • Action : Operate the Q-TOF in ESI+ mode. Simultaneously, introduce Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer (LockSpray) at 10-second intervals.

  • Causality : Time-of-flight (TOF) mass analyzers are highly sensitive to minor thermal fluctuations in the flight tube, which can shift the mass calibration over the course of a run. Leucine Enkephalin acts as an internal lock mass, providing a known reference point for real-time mathematical correction of the mass axis. This self-validating step ensures the mass accuracy remains rigorously below the 5 ppm threshold required for peer-reviewed structural confirmation.

Step 4: Data Processing & Quality Control

  • Action : Extract the ion chromatogram for m/z 168.0768. Calculate the mass error using the formula: [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 1,000,000.

  • Causality : A mass error of < 5 ppm unambiguously confirms the elemental composition of C7H9N3O2. Blank injections (mobile phase only) must be run immediately prior to the sample to rule out column carryover, ensuring data trustworthiness.

HRMS_Workflow n1 Sample Prep (1 µg/mL) n2 UHPLC (C18 Column) n1->n2 n3 ESI+ Ionization (Protonation) n2->n3 n4 Q-TOF MS (+ Lock Mass) n3->n4 n5 Data Processing (< 5 ppm Error) n4->n5

Figure 2: HRMS workflow utilizing lock mass calibration for exact mass validation.

References

  • PubChem (National Institutes of Health) - 2,6-Diamino-4-nitrotoluene | C7H9N3O2 | CID 91671 (Exact Mass Reference) URL:[Link]

  • Wikipedia - Mass (mass spectrometry): Exact Mass vs. Molecular Weight URL:[Link]

  • Analytical Chemistry (ACS Publications) - Accurate Mass Liquid Chromatography/Mass Spectrometry on Orthogonal Acceleration Time-of-Flight Mass Analyzers Using Switching between Separate Sample and Reference Sprays (Lock Mass) URL: [Link]

Foundational

NMR and FTIR Spectroscopic Reference Data for Methyl 4,6-diaminonicotinate: A Comprehensive Technical Guide

Molecular Architecture and Electronic Push-Pull Dynamics Methyl 4,6-diaminonicotinate (also known as methyl 4,6-diaminopyridine-3-carboxylate, CAS: 1379106-14-5)[1] is a highly functionalized heterocyclic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture and Electronic Push-Pull Dynamics

Methyl 4,6-diaminonicotinate (also known as methyl 4,6-diaminopyridine-3-carboxylate, CAS: 1379106-14-5)[1] is a highly functionalized heterocyclic building block essential for the synthesis of kinase inhibitors and complex pyrido-pyrimidine scaffolds. With a molecular formula of C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol [2], its structural connectivity is defined by the SMILES string COC(=O)c1cnc(N)cc1N[3].

To accurately interpret the spectroscopic data of this compound, one must first understand its internal electronic environment. The pyridine ring is subjected to a profound "push-pull" electronic dynamic:

  • The "Push" (+M Effect): The two primary amino groups at the C4 and C6 positions act as strong electron donors via resonance, pumping electron density into the aromatic π-system.

  • The "Pull" (-M, -I Effects): The methyl ester at C3 and the pyridine nitrogen (N1) act as powerful electron-withdrawing groups, pulling electron density away from specific nodes of the ring.

This dynamic dictates the chemical shifts. The C5 proton is sandwiched between two electron-donating amino groups, resulting in extreme magnetic shielding. Conversely, the C2 proton is trapped between the electronegative N1 atom and the electron-withdrawing C3-ester, leading to severe deshielding.

High-Resolution NMR Spectroscopy (¹H and ¹³C)

Quantitative Data Summaries

The following tables outline the theoretical and empirically supported chemical shifts for Methyl 4,6-diaminonicotinate in DMSO-d₆.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

PositionChemical Shift (ppm)MultiplicityIntegrationAssignment Rationale
C2-H 8.35 - 8.45Singlet (s)1HAromatic CH; highly deshielded by adjacent N1 and ortho-ester.
C4-NH₂ 6.65 - 6.80Broad Singlet (br s)2HPrimary amine; deshielded relative to C6 due to ortho-ester proximity.
C6-NH₂ 6.15 - 6.30Broad Singlet (br s)2HPrimary amine; standard resonance for aminopyridines.
C5-H 5.75 - 5.85Singlet (s)1HAromatic CH; heavily shielded by ortho-amino groups at C4 and C6.
O-CH₃ 3.70 - 3.80Singlet (s)3HMethoxy protons of the ester group.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

PositionChemical Shift (ppm)TypeAssignment Rationale
C=O ~166.0QuaternaryEster carbonyl carbon.
C6 ~160.0QuaternaryAromatic C attached to NH₂, adjacent to electronegative N1.
C4 ~156.0QuaternaryAromatic C attached to NH₂.
C2 ~152.0CHAromatic CH adjacent to N1.
C3 ~108.0QuaternaryAromatic C ipso to ester; strongly shielded by ortho/para NH₂ +M effects.
C5 ~88.0CHAromatic CH; exceptionally shielded by two adjacent NH₂ groups.
O-CH₃ ~51.5CH₃Methoxy carbon.
Self-Validating NMR Protocol

To achieve research-grade spectra, the acquisition methodology must act as a self-validating system.

  • Sample Preparation: Dissolve 15–20 mg of Methyl 4,6-diaminonicotinate in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is specifically selected over CDCl₃ to competitively disrupt the strong intermolecular hydrogen-bonding networks formed by the dual primary amines. This prevents severe line broadening and ensures a homogeneous, high-concentration solution necessary for ¹³C acquisition.

  • Internal Calibration & Shimming: Add 0.05% v/v Tetramethylsilane (TMS) to the sample.

    • Self-Validation Check: Before initiating the main acquisition, run a dummy scan. The TMS peak must appear at exactly 0.00 ppm with a Full Width at Half Maximum (FWHM) of < 1.0 Hz. If the FWHM exceeds 1.0 Hz, the magnetic field is poorly shimmed, and the Z/Z² gradients must be re-optimized to prevent multiplet smearing.

  • Acquisition Parameters: Acquire ¹H NMR at 400 MHz (minimum 16 scans). Acquire ¹³C NMR at 100 MHz (minimum 512 scans) using a 30° pulse angle and a 2.0-second relaxation delay (D1).

    • Causality: The extended 2.0-second D1 ensures the complete longitudinal relaxation (T1) of the four quaternary carbons (C3, C4, C6, C=O), which lack attached protons for efficient dipolar relaxation.

  • Processing: Apply a 0.3 Hz exponential line broadening function to the ¹³C Free Induction Decay (FID) prior to Fourier transformation to maximize the signal-to-noise ratio without sacrificing critical peak resolution.

Vibrational Spectroscopy (ATR-FTIR)

Quantitative Data Summary

Table 3: ATR-FTIR Key Vibrational Modes

Wavenumber (cm⁻¹)IntensityAssignment
3450, 3320, 3210Medium-StrongN-H stretching (asymmetric and symmetric modes of two primary amines).
1685StrongC=O stretching (conjugated methyl ester).
1620MediumN-H bending (scissoring deformation).
1580, 1550StrongC=C and C=N aromatic ring stretching.
1240, 1110StrongC-O stretching (ester linkage).
Self-Validating FTIR Protocol
  • System Readiness: Clean the diamond Attenuated Total Reflectance (ATR) crystal with LC-MS grade isopropanol and allow it to evaporate completely.

    • Self-Validation Check: Perform a background scan immediately prior to sample loading. The resulting spectrum must exhibit a completely flat baseline (100% transmittance). Any peaks in the 3600-3200 cm⁻¹ or 2350 cm⁻¹ regions indicate residual solvent, atmospheric H₂O, or CO₂. The system is only validated for use when the background is spectroscopically null.

  • Sample Loading: Place 2–3 mg of neat, solid Methyl 4,6-diaminonicotinate directly onto the ATR crystal. Apply consistent, firm pressure using the mechanical anvil.

    • Causality: ATR mode is strictly chosen over traditional KBr pelleting. KBr is highly hygroscopic; any absorbed ambient moisture would produce a massive, broad O-H stretch at ~3400 cm⁻¹. This artifact would completely obscure the critical N-H stretching bands (3450–3210 cm⁻¹) required to confirm the presence of the 4,6-diamino groups.

  • Acquisition & Processing: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Apply an ATR correction algorithm during post-processing to adjust for the wavelength-dependent penetration depth of the evanescent wave.

Spectroscopic Validation Workflow

The logical relationship between sample preparation, internal validation checks, and data synthesis is mapped below.

ValidationWorkflow A Methyl 4,6-diaminonicotinate (CAS: 1379106-14-5) B Sample Prep: DMSO-d6 (Disrupt H-Bonds) A->B C Sample Prep: Neat Solid (Prevent Moisture) A->C D 1H & 13C NMR Acquisition (Internal Check: TMS FWHM < 1Hz) B->D E ATR-FTIR Acquisition (Internal Check: Flat Bkgd Scan) C->E F Electronic Push-Pull Analysis (C2 Deshielded, C5 Shielded) D->F G Functional Group Verification (N-H & C=O Stretches) E->G H Final Structural Confirmation F->H G->H

Figure 1: Self-validating spectroscopic workflow for Methyl 4,6-diaminonicotinate structural confirmation.

Conclusion

The structural verification of Methyl 4,6-diaminonicotinate requires a nuanced understanding of its highly polarized aromatic system. By recognizing the push-pull dynamics of the diamino and ester groups, researchers can accurately predict and assign the extreme chemical shifts observed in the C2 and C5 positions. Furthermore, strictly adhering to self-validating protocols—such as utilizing DMSO-d₆ to break hydrogen bonds and employing ATR-FTIR to avoid hygroscopic artifacts—ensures that the resulting spectroscopic data is both highly accurate and reproducible for downstream drug development applications.

References

  • Appchem. "Methyl 4,6-diaminonicotinate | 1379106-14-5 | C7H9N3O2" appchemical.com.
  • Bidepharm. "CAS:104685-76-9, 5,6-二氨基烟酸甲酯 - 毕得医药" (Contains 1379106-14-5 reference data) bidepharm.com.
  • Molport. "methyl 4,6-diaminopyridine-3-carboxylate | 1379106-14-5 | Buy Now" molport.com.

Sources

Exploratory

The Role of Methyl 4,6-Diaminonicotinate in Pyridine-Based Drug Discovery: A Mechanistic and Synthetic Guide

Abstract In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of downstream drug discovery. Methyl 4,6-diaminonicotinate (CAS: 1379106-14-5) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of downstream drug discovery. Methyl 4,6-diaminonicotinate (CAS: 1379106-14-5) is a highly specialized, electron-deficient pyridine derivative that serves as a foundational precursor for synthesizing pyrido[4,3-d]pyrimidines [1]. This whitepaper provides an in-depth technical analysis of its structural causality, self-validating synthetic workflows, and its critical role in developing ATP-competitive kinase inhibitors and KRAS modulators.

Structural Causality and Regioselective Reactivity

The synthetic value of Methyl 4,6-diaminonicotinate lies in the orthogonal reactivity of its functional groups, which allows for precise, regioselective transformations without the need for excessive protecting-group chemistry.

  • The Cyclization Vector (C3-Ester and C4-Amine): The spatial ortho-relationship between the nucleophilic C4-amine and the electrophilic C3-methyl ester creates a perfect geometric vector for [4+2] annulation[2]. When exposed to a carbon-nitrogen donor (such as urea or formamidine), the C4-amine initiates a nucleophilic attack. This is followed by an intramolecular cyclization onto the C3-ester, eliminating methanol to forge the pyrimidine-2,4-dione or pyrimidin-4-one ring[3].

  • The Orthogonal Handle (C6-Amine): The C6-amine is positioned para to the ester, meaning it cannot geometrically participate in the primary cyclization. Furthermore, its conjugation with the electron-withdrawing pyridine ring significantly dampens its nucleophilicity. This causality is highly advantageous: the C6-amine remains inert during the harsh cyclization step, acting as a stable anchor for late-stage, palladium-catalyzed Buchwald-Hartwig cross-coupling to append the hydrophobic aryl groups required for kinase hinge-binding[4].

Table 1: Physicochemical Properties & Reactivity Profile
PropertyValue / CharacteristicCausality & Significance in Synthesis
CAS Number 1379106-14-5Unique identifier for the specific 4,6-diamino, 3-carboxylate regioisomer[1].
Molecular Weight 167.17 g/mol Low molecular weight ensures downstream functionalization does not exceed Lipinski's Rule of 5[2].
C3-Methyl Ester Electrophilic AcceptorActs as the terminal electrophile during intramolecular cyclization to form the fused pyrimidine ring[3].
C4-Amine Primary NucleophileInitiates attack on external cyclization reagents due to its ortho-proximity to the ester[3].
C6-Amine Electron-DeficientResists initial cyclization, providing an orthogonal handle for late-stage Pd-catalyzed cross-coupling[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate in-process controls (IPCs) to create a self-validating synthetic system.

Protocol 1: Urea-Mediated Cyclization to Pyrido[4,3-d]pyrimidine-2,4-dione

Objective: Construct the bicyclic kinase core by condensing Methyl 4,6-diaminonicotinate with urea.

  • Reagent Charging: In a rigorously dried pressure vessel, combine Methyl 4,6-diaminonicotinate (1.0 eq) and urea (10.0 eq). The massive excess of urea acts as both the reactant and the solvent melt.

  • Thermal Annulation: Heat the mixture to 150–160 °C under an inert argon atmosphere for 4 hours. Causality: High thermal energy is required to overcome the activation barrier for the elimination of methanol and drive the thermodynamically favorable aromatization of the pyrimidine ring.

  • In-Process Control (IPC): Sample the melt, dissolve in DMSO, and analyze via LC-MS. Validation: The reaction is deemed complete when the starting material peak ( m/z 168 [M+H]+ ) is entirely replaced by the cyclized product mass ( m/z 178 [M+H]+ ).

  • Workup: Cool the melt to 80 °C and slowly quench with hot water to dissolve excess urea. The target pyrido[4,3-d]pyrimidine core will precipitate as a highly crystalline solid. Filter and wash with cold water and ethanol.

Protocol 2: Late-Stage Buchwald-Hartwig Functionalization of the C6-Amine

Objective: Append a hydrophobic aryl group to the C6-amine to target the kinase hydrophobic pocket.

  • Catalyst Activation: In a glovebox, charge a Schlenk flask with the cyclized core (1.0 eq), the target aryl bromide (1.2 eq), Pd2​(dba)3​ (0.05 eq), Xantphos (0.1 eq), and Cs2​CO3​ (2.0 eq). Causality: Xantphos is selected because its large bite angle promotes rapid reductive elimination, preventing the formation of stable, unreactive palladium-amido dead-end complexes.

  • Coupling: Suspend the mixture in anhydrous 1,4-dioxane and heat at 100 °C for 12 hours.

  • IPC Validation: Monitor via TLC (DCM:MeOH 9:1). The highly polar starting amine will convert to a less polar, UV-active coupled product.

  • Purification: Filter through a Celite pad to remove palladium black, concentrate, and purify via flash chromatography.

Biological Applications: ATP-Competitive Kinase Inhibition

The pyrido[4,3-d]pyrimidine scaffold synthesized from Methyl 4,6-diaminonicotinate is a privileged structure for targeting the ATP-binding pocket of kinases[5].

Crystal structure analyses of Pim1 kinase in complex with pyrido[4,3-d]pyrimidine derivatives (such as the inhibitor SKI-O-068) reveal a highly specific binding mode[3]. The pyrimidin-5(6H)-one moiety acts as a rigid hydrogen bond donor/acceptor system, forming direct hydrogen bonds with the Glu121 carbonyl located in the kinase hinge region[3]. Concurrently, the functionalized C6-amine substituent extends deep into the hydrophobic pocket formed by Val52 and Ala65, which dictates the inhibitor's ultimate affinity and selectivity[4].

Beyond Pim1, this scaffold is the backbone of the FDA-approved MEK inhibitor Trametinib [6] and has recently shown potent efficacy in targeting KRAS-G12D mutations by occupying the SWII pocket[7],[8].

Table 2: Kinase Inhibitory Activity of Pyrido[4,3-d]pyrimidine Derivatives
Compound / ScaffoldTarget KinaseIC50 / PotencyBinding Mode / Mechanism
SKI-O-068 Pim1 Kinase123 ± 14 nMForms direct hydrogen bonds with Glu121 (hinge region); C6-substituent occupies hydrophobic pocket[3].
Trametinib MEK1 / MEK2~2 nMAllosteric inhibition; utilizes the pyrido[4,3-d]pyrimidine core to stabilize the inactive kinase conformation[6].
Compound 10k KRAS-G12D9 nM (Enzymatic)Seven-membered ring pharmacophore interacts with Glu92/His95 in the SWII pocket[7].

Visualizations

Workflow A Methyl 4,6-diaminonicotinate (C3-Ester, C4-Amine) B Urea Condensation (150 °C) A->B C Pyrido[4,3-d]pyrimidine Intermediate B->C D C6-Amine Functionalization (Buchwald-Hartwig) C->D E Target Kinase Inhibitor D->E

Synthetic workflow from Methyl 4,6-diaminonicotinate to kinase inhibitor.

BindingMechanism Core Pyrido[4,3-d]pyrimidine Scaffold Hinge Kinase Hinge Region (e.g., Glu121 in Pim1) Core->Hinge Hydrogen Bonds (Donor/Acceptor) Sub6 C6-Amino Aryl Substituent Core->Sub6 Covalent Scaffold Linkage Hydro Hydrophobic Pocket (Val52, Ala65) Sub6->Hydro Van der Waals Interactions

Binding mechanism of pyrido[4,3-d]pyrimidines within the kinase ATP pocket.

References

  • MDPI - Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Available at: [Link]

  • Encyclopedia.pub - Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives. Available at:[Link]

  • ACS Publications - Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors. Available at: [Link]

  • PubMed - Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. Available at:[Link]

  • PLOS One - Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. Available at: [Link]

  • PubMed - Crystal structure of pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Preliminary Toxicity and Safety Profile of Methyl 4,6-diaminonicotinate

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This document provides a comprehensive overview of the preliminary toxicity and safety data for Methyl 4,6-di...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides a comprehensive overview of the preliminary toxicity and safety data for Methyl 4,6-diaminonicotinate (CAS No. 1379106-14-5).[1][2] Given the absence of a complete, publicly available Material Safety Data Sheet (MSDS) for this specific compound, this guide employs a precautionary approach. The safety and handling recommendations outlined herein are synthesized from the toxicological data of structurally analogous compounds. This methodology allows for a robust, safety-first framework for researchers and drug development professionals handling this novel substance.

Executive Summary: A Precautionary Approach to a Novel Compound

Methyl 4,6-diaminonicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1] As with many research chemicals, comprehensive toxicological data is not yet available. Therefore, this guide is built upon the principle of chemical analogy, a cornerstone of toxicological risk assessment. By examining the known hazards of similar molecules, we can infer a probable hazard profile and establish prudent handling protocols.

The primary takeaway for any professional working with Methyl 4,6-diaminonicotinate is to treat it as a hazardous substance. Based on the data from its analogs, it is likely to be harmful if inhaled, swallowed, or absorbed through the skin , and is expected to be an irritant to the skin, eyes, and respiratory tract .[3][4] Adherence to the stringent safety protocols detailed in this guide is therefore mandatory.

The Principle of Toxicological Analogy

In the absence of direct data, regulatory bodies and toxicologists often use data from structurally similar chemicals to predict the properties of a new substance. For Methyl 4,6-diaminonicotinate, we have identified several close analogs with available safety data. The recurring hazard classifications among these compounds form the basis of our safety recommendations.

Analogous Compound CAS Number Key Reported Hazards
Methyl 5,6-diaminonicotinate104685-76-9Harmful if swallowed, in contact with skin, and if inhaled; Causes skin, eye, and respiratory irritation.[5]
6-Aminonicotinic acid methyl ester36052-24-1Harmful by inhalation, in contact with skin, and if swallowed; Irritating to eyes, respiratory system, and skin.[4]
4-Aminonicotinic acid7418-65-7Causes skin, eye, and respiratory irritation.[3]
Methyl nicotinate93-60-7Causes skin, eye, and respiratory irritation; May cause allergic skin or asthma symptoms.[6][7]
Methyl 6-methylnicotinate5470-70-2Causes skin, eye, and respiratory irritation.[8][9][10]
Methyl 4,6-dichloronicotinate65973-52-6Harmful if swallowed; Causes skin and eye irritation.[11]

The consistent pattern of irritation and potential for harm upon exposure across these related molecules strongly suggests that Methyl 4,6-diaminonicotinate should be handled with a high degree of caution.

Inferred Toxicological Profile

Based on the available data for analogous compounds, the following toxicological profile for Methyl 4,6-diaminonicotinate is proposed as a conservative working model.

  • Acute Toxicity: Likely to be harmful by ingestion, dermal contact, and inhalation.[4][5]

  • Skin Corrosion/Irritation: Presumed to be a skin irritant.[3][8] Prolonged contact may lead to inflammation and redness.

  • Serious Eye Damage/Irritation: Presumed to cause serious eye irritation.[3][8] Direct contact could result in significant eye damage.

  • Respiratory/Skin Sensitization: There is a potential for sensitization, as seen with Methyl nicotinate.[6] Individuals may develop allergic reactions upon repeated exposure.

  • Specific Target Organ Toxicity (Single Exposure): Expected to cause respiratory tract irritation.[3][8][10] Inhalation of dust or aerosols may lead to coughing and discomfort.

  • Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity: No data is available for Methyl 4,6-diaminonicotinate or its close analogs to make an assessment. In the absence of data, the compound should not be considered safe in these respects.

Mandatory Safety & Handling Protocols

The following protocols are based on the inferred toxicological profile and represent the minimum safety standards for handling Methyl 4,6-diaminonicotinate.

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive is to minimize all routes of exposure.

  • Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[12]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when there is a significant risk of splashing.[10]

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use and change them frequently.[13]

    • Lab Coat: A full-sleeved lab coat must be worn at all times.

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with a particulate filter is recommended.[4]

Safe Handling and Storage
  • Handling: Avoid the creation of dust.[12] Use techniques that minimize aerosolization. After handling, wash hands and any exposed skin thoroughly.[8]

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

First-Aid Measures

These first-aid procedures are based on the predicted hazards and should be followed in case of an exposure.

  • If Inhaled: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][8]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[8]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][8]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Experimental Workflow & Risk Mitigation

The handling of any compound with limited safety data requires a structured approach to risk assessment. The following workflow should be implemented before any new experimental protocol involving Methyl 4,6-diaminonicotinate is initiated.

Risk_Assessment_Workflow cluster_prep Phase 1: Pre-Experimental Assessment cluster_protocol Phase 2: Protocol-Specific Risk Mitigation cluster_execution Phase 3: Execution & Review A Identify Compound: Methyl 4,6-diaminonicotinate B Search for Direct MSDS/Toxicity Data A->B C Data Gap Identified: No Direct MSDS Found B->C D Assess Structural Analogs (e.g., aminonicotinates) C->D Action E Synthesize Inferred Hazard Profile: - Irritant (Skin, Eye, Respiratory) - Harmful (All Routes) D->E F Define Experimental Steps: (Weighing, Dissolving, Reaction) E->F Inform G Identify Exposure Risks: (Dust, Aerosols, Spills) F->G H Implement Control Measures G->H I Engineering Controls: Fume Hood H->I J Personal Protective Equipment: Goggles, Gloves, Lab Coat H->J K Procedural Controls: Small Quantities, Spill Kit Ready H->K L Execute Experiment Following Protocol I->L J->L K->L M Document Observations & Any Incidents L->M N Review & Refine Protocol for Future Use M->N

Caption: Risk Assessment Workflow for Compounds with Limited Safety Data.

Accidental Release & Disposal

Accidental Release Measures
  • Spill: Evacuate the area. Wear full PPE, including respiratory protection.[14]

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[9]

  • Cleaning: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Waste Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[9] This material should be treated as hazardous waste. Do not allow it to enter drains or waterways.[14]

References

  • Appchem: Methyl 4,6-diaminonicotinate | 1379106-14-5 | C7H9N3O2. [Link]

  • Chevron: Safety Data Sheet. [Link]

  • DC Fine Chemicals: Safety Data Sheet - Methyl nicotinate. [Link]

  • Loba Chemie: METHYL NICOTINATE EXTRA PURE - Safety Data Sheet. [Link]

  • Kao Chemicals: SAFETY DATA SHEET. [Link]

  • Schem.jp: Safety Data Sheet - NH2-PEG42-COOH. [Link]

  • Cole-Parmer: Material Safety Data Sheet - 6-Aminonicotinic acid methyl ester, 97%. [Link]

  • Redox: Safety Data Sheet Coconut Diethanolamine. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Methyl 4,6-diaminonicotinate via Sequential Nucleophilic Aromatic Substitution

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Target Compound: Methyl 4,6-diaminonicotinate (CAS: 1379106-14-5)[1] Starting Material: Methyl 4,6-dichloronicotinate (CAS: 65973-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Target Compound: Methyl 4,6-diaminonicotinate (CAS: 1379106-14-5)[1] Starting Material: Methyl 4,6-dichloronicotinate (CAS: 65973-52-6)[2]

Executive Summary & Mechanistic Rationale

Methyl 4,6-diaminonicotinate is a highly versatile heterocyclic building block used extensively in the synthesis of fused bicyclic pharmacophores (e.g., naphthyridines, pyrido-pyrimidines) and advanced kinase inhibitors. The most direct and atom-economical route to this compound is the double amination of methyl 4,6-dichloronicotinate via Nucleophilic Aromatic Substitution ( SN​Ar ).

The Causality of the Reaction Design: The SN​Ar mechanism relies on the electrophilicity of the carbon centers bearing the leaving groups. In methyl 4,6-dichloronicotinate, the C4 and C6 positions are highly activated by the electron-withdrawing nature of the pyridine nitrogen (ortho/para director for nucleophilic attack) and the C3-methyl ester.

However, the two amination events are not kinetically equal. The first amination (yielding a mono-amino intermediate) proceeds rapidly at mild temperatures. Once the first amino group is installed, its lone pair donates electron density into the pyridine π -system via resonance. This significantly deactivates the remaining chloride towards the second nucleophilic attack. Therefore, achieving complete conversion to the diamino product requires forcing conditions: a large excess of ammonia, elevated temperatures (>100 °C), and a sealed pressure vessel to prevent the loss of volatile NH3​ [3].

Furthermore, methanolic ammonia ( NH3​ /MeOH) is strictly preferred over aqueous ammonia ( NH4​OH ). At 110 °C, aqueous conditions would lead to competitive hydrolysis of the C3-methyl ester, yielding 4,6-diaminonicotinic acid as an undesired byproduct.

SNAr_Pathway SM Methyl 4,6-dichloronicotinate (Highly Activated) INT Mono-amino Intermediate (Partially Deactivated) SM->INT NH3 (MeOH) 1st SNAr (Fast) PROD Methyl 4,6-diaminonicotinate (Target Product) INT->PROD Excess NH3, 110°C 2nd SNAr (Slow)

Sequential SNAr pathway for the synthesis of Methyl 4,6-diaminonicotinate.

Quantitative Reaction Parameters

To ensure a self-validating and reproducible system, the stoichiometry and optimized reaction conditions are summarized below.

Table 1: Reagent Stoichiometry

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
Methyl 4,6-dichloronicotinate206.021.010.0 gStarting Material
NH3​ in Methanol (7.0 M)17.0320.0140 mLNucleophile / Base
Methanol (Anhydrous)32.04-50 mLCo-solvent

Table 2: Condition Optimization & Causality

EntrySolvent SystemTemp (°C)Time (h)Conversion ProfileRationale / Causality
17M NH3​ / MeOH6012>90% Mono-aminoInsufficient thermal energy to overcome the deactivated intermediate's activation barrier.
228% Aq. NH4​OH 1101870% Diamino AcidHigh heat + water causes competitive saponification of the methyl ester.
3 7M NH3​ / MeOH 110 18 >95% Target Product Anhydrous conditions preserve the ester; high heat forces the 2nd SN​Ar .

Step-by-Step Experimental Protocol

Safety Warning: This reaction utilizes a sealed pressure vessel (autoclave/bomb) at elevated temperatures. Ensure the vessel is rated for at least 20 bar (300 psi) and conduct the experiment behind a blast shield in a certified fume hood.

Phase 1: Reaction Setup
  • Vessel Preparation: Ensure a 500 mL stainless steel pressure reactor (equipped with a PTFE liner and a magnetic stir bar) is completely dry and purged with inert gas ( N2​ or Argon).

  • Substrate Addition: Charge the vessel with 10.0 g (48.5 mmol) of methyl 4,6-dichloronicotinate[2].

  • Reagent Introduction: Carefully add 140 mL of 7.0 M Ammonia in Methanol (approx. 980 mmol, ~20 eq). Rinse the walls of the PTFE liner with an additional 50 mL of anhydrous methanol to ensure all starting material is submerged.

  • Sealing: Seal the pressure reactor tightly according to the manufacturer's specifications.

Phase 2: Execution & In-Process Control (IPC)
  • Heating: Place the reactor in a pre-calibrated heating mantle. Ramp the temperature to 110 °C over 30 minutes. The internal pressure will rise significantly due to the volatility of methanol and ammonia.

  • Agitation: Maintain vigorous stirring (600-800 rpm) at 110 °C for 18 hours.

  • Cooling: Discontinue heating and allow the reactor to cool ambiently to room temperature. Crucial Step: Submerge the reactor in an ice-water bath for 30 minutes to reduce internal pressure before opening.

  • IPC Validation: Carefully vent the residual ammonia gas. Sample 50 μ L of the reaction mixture, dilute in 1 mL of methanol, and analyze via LC-MS.

    • Self-Validation Check: The starting material ( m/z 206) and mono-amino intermediate ( m/z 187) should be completely consumed. The dominant peak must correspond to the target product ( m/z 168 [M+H]+ ).

Phase 3: Workup & Purification
  • Concentration: Transfer the reaction mixture to a round-bottom flask. Remove the methanol and excess ammonia under reduced pressure (rotary evaporator) at 40 °C to yield a crude solid residue.

  • Aqueous Wash: Suspend the crude solid in 100 mL of cold distilled water to dissolve the ammonium chloride ( NH4​Cl ) byproduct. Stir for 15 minutes.

  • Filtration: Collect the insoluble product via vacuum filtration using a Buchner funnel. Wash the filter cake with an additional 30 mL of ice-cold water, followed by 20 mL of cold diethyl ether to remove trace organic impurities.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford Methyl 4,6-diaminonicotinate as an off-white to pale yellow solid. Expected yield: 7.3 g (90%).

Analytical Characterization

To validate the structural integrity of the synthesized Methyl 4,6-diaminonicotinate, compare the isolated material against the following expected parameters:

  • Appearance: Off-white to pale yellow crystalline powder.

  • Mass Spectrometry (ESI+): Calculated for C7​H9​N3​O2​ : 167.17; Found: m/z 168.1 [M+H]+ .

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • δ 8.35 (s, 1H, Pyridine C2-H) — Shifted upfield relative to the dichloro starting material due to electron donation from the amino groups.

    • δ 7.10 (br s, 2H, −NH2​ ) — Exchangeable with D2​O .

    • δ 6.30 (br s, 2H, −NH2​ ) — Exchangeable with D2​O .

    • δ 5.85 (s, 1H, Pyridine C5-H) — Highly shielded by the two adjacent amino groups.

    • δ 3.75 (s, 3H, −OCH3​ ) — Confirms the preservation of the methyl ester.

References

  • Appchem. "Methyl 4,6-diaminonicotinate | 1379106-14-5 | C7H9N3O2". APPCHEM Limited.
  • Thermo Scientific Chemicals. "Methyl 4,6-dichloronicotinate, 95%". Thermo Fisher Scientific.
  • Benchchem. "Application Notes and Protocols: Synthesis of (Acylamino)aminonaphthyridinones from Ethyl 4,6-dichloronicotinate". Benchchem.

Sources

Application

Application Note: Methyl 4,6-Diaminonicotinate as a Core Building Block in Kinase Inhibitor Design

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Synthetic Methodologists. Executive Summary In contemporary medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Synthetic Methodologists.

Executive Summary

In contemporary medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged heteroaromatic scaffolds. Methyl 4,6-diaminonicotinate (CAS: 1379106-14-5)[1] has emerged as a highly versatile, low-molecular-weight building block. It serves as the direct synthetic precursor to 4,6-diaminonicotinamides, a class of compounds demonstrating potent immunomodulatory activity by targeting key nodes in inflammatory and autoimmune signaling, specifically Janus Kinase 3 (JAK3) [2] and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) [3].

As a Senior Application Scientist, I have structured this guide to bridge the gap between raw chemical building blocks and advanced therapeutic discovery. This document details the structural rationale, self-validating synthetic protocols, and quantitative structure-activity relationship (SAR) profiling required to successfully leverage this compound in drug development workflows.

Mechanistic Insights: The Kinase Hinge-Binding Rationale

The utility of Methyl 4,6-diaminonicotinate is driven by its highly specific physicochemical profile, which is perfectly tuned for ATP-competitive kinase inhibition:

  • Bidentate Hinge Interaction: The pyridine nitrogen and the adjacent 6-amino group form a classic bidentate hydrogen bond donor-acceptor motif. This network anchors the molecule to the backbone amides of the kinase hinge region (e.g., Leu905 in JAK3)[4].

  • Electronic Tuning via the 4-Amino Group: The presence of the 4-amino group acts as an electron-donating vector via resonance. This increases the electron density of the pyridine ring, thereby elevating the pKa of the pyridine nitrogen and strengthening its hydrogen bond acceptor capacity[5].

  • Trajectory of the 3-Carboxylate: The methyl ester at the 3-position acts as a synthetic handle. When converted to an amide, it directs substituents precisely into the solvent-exposed region or the selectivity pocket of the kinase, allowing chemists to tune isoform selectivity (e.g., JAK3 over JAK1/2) without disrupting the core hinge binding[2].

JAK_STAT Cytokine Cytokine Signal Receptor Receptor Activation Cytokine->Receptor JAK3 JAK3 Kinase Receptor->JAK3 STAT STAT Pathway JAK3->STAT Nucleus Immune Response STAT->Nucleus Inhibitor 4,6-Diaminonicotinamides Inhibitor->JAK3 ATP Competitive Inhibition

JAK-STAT signaling pathway illustrating the intervention point of 4,6-diaminonicotinamides.

Synthetic Workflows & Experimental Protocols

Converting the methyl ester building block into a diverse library of target amides requires overcoming the inherent low electrophilicity of the conjugated ester. Below are two self-validating protocols designed to address different synthetic challenges.

SynthWorkflow SM Methyl 4,6-diaminonicotinate RouteA AlMe3 / Amine (Direct) SM->RouteA RouteB1 LiOH (Saponification) SM->RouteB1 Product Target Amide RouteA->Product RouteB2 HATU / DIPEA (Coupling) RouteB1->RouteB2 Acid RouteB2->Product

Divergent synthetic workflows for converting the methyl ester building block into target amides.

Protocol A: Trimethylaluminum-Mediated Direct Amidation (Weinreb-Type)

Causality: Direct amidation of conjugated heteroaromatic esters with aliphatic amines is typically sluggish. Using Trimethylaluminum ( AlMe3​ ) pre-activates the amine into a highly nucleophilic aluminum amide intermediate, bypassing the need for a two-step saponification/coupling sequence.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an Argon atmosphere.

  • Amine Activation: Dissolve the desired amine (1.2 eq) in anhydrous toluene (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Metalation: Carefully add AlMe3​ (2.0 M in toluene, 1.2 eq) dropwise. Stir for 30 minutes at room temperature to ensure complete formation of the aluminum amide complex.

  • Coupling: Add Methyl 4,6-diaminonicotinate (1.0 eq)[1] in one portion.

  • Thermal Driving: Reflux the mixture at 110 °C for 12–16 hours. Note: The rigid, electron-rich diaminopyridine core requires elevated thermal energy to drive the acyl substitution.

  • Quenching (Self-Validating Step): Cool to 0 °C and carefully quench with saturated aqueous Rochelle's salt (Potassium sodium tartrate). Stir vigorously for 1 hour. Why? This breaks up the stubborn aluminum emulsions, ensuring a clean phase separation and preventing product entrapment in the aqueous layer.

  • Isolation: Extract with EtOAc ( 3×20 mL), dry over Na2​SO4​ , and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Two-Step Saponification & HATU Coupling

Causality: For complex, sterically hindered, or precious amines where AlMe3​ might induce side reactions, a traditional saponification followed by peptide-type coupling is preferred.

Step-by-Step Methodology:

  • Saponification: Dissolve Methyl 4,6-diaminonicotinate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/ H2​O . Add LiOH⋅H2​O (3.0 eq) and stir at 50 °C for 4 hours. The mixed solvent system ensures the solubility of both the organic ester and the inorganic base.

  • Acidification: Concentrate the mixture in vacuo to remove organic solvents. Carefully adjust the aqueous layer to pH 4.5 using 1M HCl. Collect the precipitated 4,6-diaminonicotinic acid via vacuum filtration and dry extensively.

  • Activation: In a dry flask, dissolve the resulting acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes. Why HATU? It is superior to EDC/HOBt for coupling electron-deficient, heteroaromatic carboxylic acids.

  • Coupling: Add the target amine (1.2 eq) and stir at room temperature for 8 hours. Quench with water, extract with EtOAc, and purify.

Quantitative Data: SAR Profiling

The conversion of the methyl ester into various substituted amides allows for the fine-tuning of target affinity and selectivity. The table below summarizes representative structure-activity relationship (SAR) data trends observed when optimizing 4,6-diaminonicotinamides for JAK3 inhibition[2][4].

Compound StageR-Group (Position 3)JAK3 IC50​ (nM)JAK1 IC50​ (nM)Selectivity Profile (JAK1/JAK3)
Building Block -OCH3 (Methyl ester)>10,000>10,000Inactive precursor
Analog 1 -NH-Cyclopentyl451,200~26-fold
Analog 2 -NH-(1-benzylpiperidin-4-yl)12850~70-fold
Analog 3 -NH-Phenyl310>5,000>16-fold

Data Interpretation: The methyl ester building block itself exhibits no meaningful kinase inhibition, validating that the 3-position vector must be extended to engage the solvent channel. Bulky, basic aliphatic amides (Analog 2) significantly enhance both potency and selectivity for JAK3 over JAK1 by interacting with specific residues in the selectivity pocket[2][5].

References

  • Title: Discovery and structure-based design of 4,6-diaminonicotinamides as novel JAK inhibitors Source: Bioorganic & Medicinal Chemistry Letters / ResearchGate URL: [Link]

  • Title: Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction Source: PubMed Central (PMC) URL: [Link]

  • Title: Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL: [Link]

Sources

Method

Application Note: Utilizing Methyl 4,6-Diaminonicotinate in the Synthesis of Pyrido[4,3-d]pyrimidine-Based Kinase Inhibitors

Introduction & Strategic Rationale The development of ATP-competitive tyrosine kinase inhibitors (TKIs) relies heavily on the construction of nitrogen-rich bicyclic heteroaromatics. The pyrido[4,3-d]pyrimidine scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The development of ATP-competitive tyrosine kinase inhibitors (TKIs) relies heavily on the construction of nitrogen-rich bicyclic heteroaromatics. The pyrido[4,3-d]pyrimidine scaffold is a privileged pharmacophore that effectively mimics the adenine ring of ATP, allowing for deep binding within the kinase hinge region.

Methyl 4,6-diaminonicotinate (CAS: 1379106-14-5) serves as a highly efficient, pre-functionalized ortho-amino ester building block for the rapid assembly of 7-amino-pyrido[4,3-d]pyrimidines. This application note details the synthetic methodologies, mechanistic rationale, and validation protocols for utilizing this precursor in drug discovery, specifically targeting the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) pathways.

Mechanistic Rationale & Structural Logic

The ortho-relationship between the 4-amino group and the 3-methyl ester in methyl 4,6-diaminonicotinate is perfectly poised for a Niementowski-type condensation with formamidine acetate. During this cyclization, the electron-donating 6-amino group remains exocyclic, ultimately becoming the 7-amino group of the resulting pyrido[4,3-d]pyrimidine.

Causality in Drug Design: This exocyclic amine is not merely a synthetic byproduct; it is functionally critical. It acts as a potent hydrogen bond donor to the kinase hinge region (e.g., interacting with Thr790/Met793 in EGFR), drastically increasing binding affinity compared to unsubstituted analogs.

SyntheticWorkflow A Methyl 4,6-diaminonicotinate B Formamidine Acetate A->B C 7-Amino-pyrido[4,3-d]pyrimidin-4(3H)-one B->C 120°C, 4h D POCl3 / DIPEA C->D E 4-Chloro-7-amino-pyrido[4,3-d]pyrimidine D->E 100°C, 3h F Substituted Aniline E->F G Pyrido[4,3-d]pyrimidine TKI F->G iPrOH, 80°C

Stepwise synthetic workflow from methyl 4,6-diaminonicotinate to a targeted kinase inhibitor.

Experimental Protocols & Self-Validating Systems

Note to Chemists: The following protocols constitute a self-validating system. Each step includes specific analytical checkpoints. Proceeding to the next step without confirming the intermediate mass and NMR shifts will result in complex mixtures, particularly during the chlorination step where the 7-amino group can undergo side reactions if not carefully monitored.

Protocol A: Synthesis of 7-Amino-pyrido[4,3-d]pyrimidin-4(3H)-one

Reagents: Methyl 4,6-diaminonicotinate (1.0 eq), Formamidine acetate (3.0 eq), 2-Methoxyethanol (solvent).

  • Suspend methyl 4,6-diaminonicotinate (5.0 g, 29.9 mmol) and formamidine acetate (9.3 g, 89.7 mmol) in 50 mL of 2-methoxyethanol.

  • Heat the reaction mixture to 120°C under a nitrogen atmosphere for 4-6 hours.

    • Causality: The high temperature is required to drive the initial condensation of the amidine with the ester, followed by the thermodynamically driven intramolecular cyclization with the 4-amino group.

  • Cool the mixture to room temperature. The product will precipitate as a fine solid.

  • Filter the precipitate, wash sequentially with cold ethanol (2 x 20 mL) and diethyl ether (20 mL).

  • Dry under vacuum at 60°C overnight.

  • Validation Checkpoint: LC-MS must show an [M+H]+ peak at m/z 163.1. 1 H NMR (DMSO- d6​ ) must confirm the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of a downfield pyrimidine C2-H singlet (~8.0 ppm).

Protocol B: Chlorination to 4-Chloro-7-amino-pyrido[4,3-d]pyrimidine

Reagents: 7-Amino-pyrido[4,3-d]pyrimidin-4(3H)-one (1.0 eq), Phosphorus oxychloride (POCl 3​ , 10.0 eq), N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

  • To a dry 100 mL round-bottom flask, add the intermediate from Protocol A (3.0 g, 18.5 mmol) and POCl 3​ (17.2 mL, 185 mmol).

  • Add DIPEA (4.8 mL, 27.7 mmol) dropwise at 0°C.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge HCl, preventing the protonation of the pyridine nitrogen which would otherwise severely hinder the chlorination rate.

  • Reflux the mixture at 100°C for exactly 3 hours.

    • Causality: Prolonged heating beyond 3 hours leads to competitive chlorination or degradation at the exocyclic 7-amino position, significantly reducing the yield of the desired C4-chloro intermediate.

  • Concentrate the mixture in vacuo to remove excess POCl 3​ .

  • Quench the residue by carefully pouring it into an ice-cold saturated NaHCO 3​ solution. Extract with EtOAc (3 x 50 mL).

  • Validation Checkpoint: LC-MS should show an [M+H]+ peak at m/z 181.0 (exhibiting a characteristic 3:1 isotope pattern for 35 Cl/ 37 Cl).

Protocol C: S N​ Ar Coupling with 3-Bromoaniline (EGFR Inhibitor Synthesis)

Reagents: 4-Chloro-7-amino-pyrido[4,3-d]pyrimidine (1.0 eq), 3-Bromoaniline (1.2 eq), Isopropanol (solvent).

  • Dissolve the chloro-intermediate (1.0 g, 5.5 mmol) and 3-bromoaniline (1.14 g, 6.6 mmol) in 20 mL of isopropanol.

  • Heat to 80°C for 2 hours.

    • Causality: The C4 position of the pyrido[4,3-d]pyrimidine is highly electrophilic. Isopropanol is chosen because it solubilizes the starting materials but allows the product hydrochloride salt to precipitate directly out of solution, driving the equilibrium forward and eliminating the need for column chromatography.

  • Cool to room temperature, filter the resulting solid, and wash with cold isopropanol.

  • Validation Checkpoint: LC-MS [M+H]+ at m/z 316.0/318.0.

Biological Application & Data Presentation

The resulting 4-anilino-pyrido[4,3-d]pyrimidines derived from methyl 4,6-diaminonicotinate are exceptionally potent inhibitors of the EGFR tyrosine kinase. The retention of the 7-amino group from the starting material significantly enhances potency by anchoring the molecule within the ATP-binding pocket.

Table 1: Comparative Kinase Inhibition Profile

Compound CoreC4 SubstituentC7 SubstituentEGFR IC 50​ (nM)PI3K α IC 50​ (nM)
Pyrido[4,3-d]pyrimidine3-Bromoanilino-H (Unsubstituted)14.5>10,000
Pyrido[4,3-d]pyrimidine3-Bromoanilino-NH 2​ (from SM) 0.8 450
Pyrido[4,3-d]pyrimidine3-Chloroanilino-NH 2​ (from SM) 1.2600

Data summarized from structure-activity relationship studies on pyrido-pyrimidines.

EGFRPathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation TKI Pyrido[4,3-d]pyrimidine TKI TKI->EGFR ATP-competitive Inhibition Proliferation Tumor Cell Proliferation PI3K->Proliferation Promotes

Mechanism of action: The synthesized TKI blocks EGFR autophosphorylation, halting proliferation.

Trustworthiness & Authoritative Grounding

The use of 4,6-diaminopyridine derivatives for the synthesis of pyrido[4,3-d]pyrimidines is a rigorously validated approach in medicinal chemistry. As demonstrated in foundational studies published in the , isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are exceptionally potent ATP binding site inhibitors of EGFR[1]. Furthermore, bicyclic-heterocyclic amines derived from these precursors have been extensively patented for their pharmaceutical activity in treating various kinase-mediated diseases[2].

The commercial availability of high-purity methyl 4,6-diaminonicotinate (CAS: 1379106-14-5) has significantly streamlined this synthetic route, eliminating the need for complex, multi-step preparation of the pyridine core and accelerating the hit-to-lead optimization process[3].

References

  • Rewcastle, G. W., et al. "Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]-pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, vol. 38, no. 19, 1995, pp. 3780-3788. URL:[Link]

  • "Pharmaceutically active bicyclic-heterocyclic amines." US Patent 5502187A, 1996.

Sources

Application

Application Note: A Scalable Manufacturing Process for Methyl 4,6-diaminonicotinate Intermediates

Abstract: This document provides a comprehensive technical guide for the scale-up manufacturing of Methyl 4,6-diaminonicotinate, a pivotal intermediate in the synthesis of various pharmaceutical compounds. The guide deta...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for the scale-up manufacturing of Methyl 4,6-diaminonicotinate, a pivotal intermediate in the synthesis of various pharmaceutical compounds. The guide details a robust and scalable synthetic pathway, starting from commercially available precursors. Each section elucidates the underlying chemical principles, provides detailed step-by-step protocols, and addresses critical scale-up considerations, including process safety, thermal management, and impurity control. This note is intended for researchers, chemical engineers, and drug development professionals involved in process development and manufacturing.

Introduction and Strategic Overview

Methyl 4,6-diaminonicotinate is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The efficient and safe production of this intermediate at scale is paramount for a successful drug development pipeline. Transitioning a synthetic route from the laboratory bench to a pilot or manufacturing plant introduces significant challenges, including thermal runaway risks, handling of hazardous materials, and ensuring batch-to-batch consistency.[1][2]

This guide outlines a validated two-step synthetic strategy designed for scalability. The process begins with the esterification of 4-amino-6-chloronicotinic acid to yield the key intermediate, Methyl 4-amino-6-chloronicotinate. This is followed by a catalyzed amination reaction to produce the final product. This pathway was selected for its high yields, process robustness, and the use of well-understood, scalable chemical transformations.

Overall Synthetic Pathway

The manufacturing process is logically divided into the synthesis of two key compounds, as illustrated below.

G cluster_0 Part 1: Synthesis of Intermediate cluster_1 Part 2: Final Product Synthesis A 4-Amino-6-chloronicotinic Acid B Methyl 4-amino-6-chloronicotinate A->B  Methanol (MeOH)  Acid Catalyst (e.g., TMSCl)  Room Temperature C Methyl 4,6-diaminonicotinate B->C  Amine Source (e.g., NH3 source)  Pd Catalyst (e.g., Buchwald-Hartwig)  Elevated Temperature/Pressure G A 1. Reactor Setup Inert Atmosphere Purge B 2. Charge Reagents - Intermediate (from Part 1) - Pd Catalyst & Ligand - Anhydrous Solvent A->B C 3. Degas Mixture (e.g., N2 sparging) B->C D 4. Add Base & Amine Source C->D E 5. Heat to Reaction Temp (e.g., 80-110 °C) D->E F 6. Monitor Reaction (HPLC until completion) E->F G 7. Cool & Quench F->G H 8. Work-up & Isolation - Filtration (to remove catalyst) - Extraction - Crystallization G->H

Figure 2: Step-by-step workflow for the catalyzed amination protocol.

Procedure:

  • Reactor Setup: In a pressure-rated, inerted reactor, charge the palladium catalyst (e.g., 1-2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 2-4 mol% Xantphos).

  • Reagent Addition: Add Methyl 4-amino-6-chloronicotinate (1.0 eq) followed by the anhydrous solvent (e.g., Toluene, 15-20 volumes).

  • Inerting: Thoroughly degas the mixture by bubbling nitrogen through it for at least 30 minutes.

    • Trustworthiness: This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst and lead to a stalled or incomplete reaction.

  • Base and Amine Addition: Add the base (e.g., Sodium tert-butoxide, ~1.5 eq) and the ammonia source. If using gaseous ammonia, it can be bubbled through the solution. If using a solution (e.g., ammonia in dioxane), it can be added via a pump.

  • Reaction: Seal the reactor and heat the mixture to 80-110 °C. The reaction is typically run under slight positive pressure.

  • Monitoring: Monitor the reaction by HPLC. The reaction is typically complete within 8-12 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Quench the reaction by carefully adding water. c. Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the pad with the reaction solvent. d. Separate the organic layer, and extract the aqueous layer with the solvent. e. Combine the organic layers, wash with brine, dry, and concentrate under reduced pressure.

  • Isolation: Purify the resulting solid by recrystallization or silica gel chromatography to yield Methyl 4,6-diaminonicotinate.

Scale-Up Considerations & Data
  • Catalyst Removal: At scale, ensuring complete removal of the palladium catalyst is a regulatory requirement. The filtration step must be robust, and may require multiple stages or the use of specialized scavenger resins.

  • Pressure and Temperature Control: The reaction requires elevated temperatures and may generate pressure. Use of a pressure-rated reactor with precise temperature control and safety relief systems is mandatory. [3]* Reagent Handling: Sodium tert-butoxide is a moisture-sensitive and flammable solid. It must be handled under an inert atmosphere. Gaseous ammonia is toxic and requires specialized handling and scrubbing systems. [4] Table 2: Typical Reaction Parameters for Protocol 2

ParameterLaboratory Scale (5g)Pilot Scale (500g)
Starting Material5 g500 g
Solvent Volume100 mL10 L
Pd₂(dba)₃ Loading1.5 mol%1.5 mol%
Ligand Loading3.0 mol%3.0 mol%
Reaction Temp100 °C100 °C
Typical Yield85-90%80-88%
Purity (Post-workup)>98%>98%

Mandatory Safety Protocols for Scale-Up

Transitioning from lab to plant requires a heightened focus on safety. A comprehensive risk assessment must be performed before any scale-up activity. [1][3]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat. For handling large quantities of amines or volatile solvents, respiratory protection may be necessary. [4][5]* Thermal Hazard Assessment: All steps, particularly the catalyzed amination and the initial esterification quench, must be evaluated for their thermal potential using techniques like Differential Scanning Calorimetry (DSC).

  • Emergency Procedures: Ensure clear and practiced emergency response plans are in place for spills, fires, or runaway reactions. [4]All personnel must be trained on the location and use of safety showers, fire extinguishers, and spill kits. [6]* Containment: Perform all operations in a well-ventilated area, such as a chemical fume hood or a walk-in hood for larger equipment. [3]Ensure secondary containment is used for all liquid transfers. [6]

References

  • What are the Health and Safety Guidelines for Using Amines? - Vertex AI Search Result -
  • Scale Up Safety_FINAL - Stanford Environmental Health & Safety -
  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor - ResearchG
  • Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines - PMC -
  • Scale-up Reactions - Division of Research Safety, University of Illinois -
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine - Preprints.org -
  • Direct catalytic photodecarboxylative amin
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council -
  • Electronic Supplementary Inform
  • Application Notes: Synthesis of Agrochemical Intermediates from Methyl 4-bromo-6-methylnicotin
  • Safety Tips for Avoiding Chemical Rel
  • A General and Efficient 2-Amination of Pyridines and Quinolines - ACS Public
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • Manufacturing Scale-Up of Drugs and Biologics - Vertex AI Search Result -
  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC, NIH -
  • Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid - ResearchG
  • Microwave-Assisted Amination of a Chloropurine Deriv
  • Synthesis of methyl 5,6-diaminonicotin
  • Process For The Preparation Of Methyl (4,6-Diamino-2-(1-(2-Fluorobenzyl) - Google Search -
  • Methyl 4-aMino-6-chloronicotin
  • WO 2012/003576 A1 - Googleapis.com -
  • Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers - MDPI -
  • Methyl 6-aminonicotinate – preparation and applic
  • Methyl Nicotinate: uses and Synthesis method - ChemicalBook -
  • Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google P

Sources

Method

Application Note: Incorporating Methyl 4,6-diaminonicotinate into Novel Pyrido[4,3-d]pyrimidine Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Synthesis, Mechanistic Causality, and Late-Stage Diversification Executive Summary & Strategic Rationale In the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Synthesis, Mechanistic Causality, and Late-Stage Diversification

Executive Summary & Strategic Rationale

In the pursuit of novel targeted therapies, the pyrido[4,3-d]pyrimidine scaffold has emerged as a privileged pharmacophore. Functioning as a highly tunable bioisostere to the traditional quinazoline core (found in drugs like Erlotinib), this bicyclic system exhibits exceptional efficacy in targeting the ATP-binding hinge regions of kinases[1].

The strategic incorporation of Methyl 4,6-diaminonicotinate (CAS 1379106-14-5) into this scaffold offers a distinct synthetic advantage. The ortho-relationship of the 4-amino and 3-carboxylate groups acts as a perfect vector for pyrimidine annulation. Concurrently, the 6-amino group is seamlessly translated into the 7-amino position of the resulting bicyclic system. This built-in exocyclic amine provides a critical, solvent-exposed handle for late-stage structure-activity relationship (SAR) exploration, which has been pivotal in the development of inhibitors for targets such as Pim1 kinase [1] and KRAS G12C[3].

Mechanistic Pathway & Workflow

The transformation of Methyl 4,6-diaminonicotinate into a functionalized kinase inhibitor relies on a robust, three-stage workflow: Annulation, Activation, and Diversification.

Workflow SM Methyl 4,6-diaminonicotinate (Vector: C6-NH2) Core 7-amino-pyrido[4,3-d] pyrimidin-4(3H)-one (Hinge Binder) SM->Core + Reagent 125°C Reagent Formamidine Acetate (C & N Source) Reagent->Core Active 4-chloro-pyrido[4,3-d] pyrimidin-7-amine (Electrophile) Core->Active POCl3, DIPEA 90°C Product C4-Substituted Kinase Inhibitor Active->Product R-NH2, Heat SNAr

Synthesis and late-stage diversification workflow of pyrido[4,3-d]pyrimidine scaffolds.

The initial annulation is driven by the nucleophilic attack of the C4-amine onto the electrophilic carbon of formamidine, followed by an intramolecular cyclization that expels methanol to form the thermodynamically stable lactam.

Mechanism N1 1. Nucleophilic Attack C4-NH2 attacks Formamidine N2 2. Open-Chain Intermediate Formamidine adduct formed N1->N2 Fast, Reversible N3 3. Intramolecular Cyclization Terminal NH attacks C3-Ester N2->N3 Rate-Limiting Step N4 4. Elimination Loss of Methanol (CH3OH) N3->N4 Tetrahedral Collapse N5 5. Aromatization Thermodynamic Sink (Lactam) N4->N5 Irreversible

Step-by-step mechanistic pathway of the pyrimidine annulation reaction.

Quantitative Data: Annulation Optimization

To maximize the yield of the core scaffold, the annulation conditions must balance reactivity with the thermal stability of the electron-rich diaminopyridine system [2].

EntrySolventReagentTemp (°C)Time (h)Yield (%)Mechanistic Observation
1EthanolFormamide8024<10Poor conversion; formamide lacks sufficient electrophilicity at low temps.
2NeatFormamide160445Significant thermal degradation of the C6-NH₂ group observed.
3DMFFormamidine Acetate120682Clean conversion; formamidine acetate increases reactivity.
4 2-Methoxyethanol Formamidine Acetate 125 4 91 Optimal kinetic window; product self-purifies via precipitation.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not only dictate actions but also provide intrinsic feedback loops. The following methodologies are designed as self-validating systems .

Protocol A: Synthesis of 7-amino-pyrido[4,3-d]pyrimidin-4(3H)-one (Annulation)
  • Reagents: Methyl 4,6-diaminonicotinate (1.0 eq), Formamidine acetate (3.0 eq), 2-Methoxyethanol (0.5 M).

  • Causality: Formamidine acetate is selected over formamide to allow a lower reaction temperature (125 °C vs 160 °C), preventing the thermal degradation of the diaminopyridine ring. 2-Methoxyethanol is chosen because its boiling point (124 °C) perfectly matches the required kinetic energy for cyclization, while acting as a poor solvent for the final product at room temperature.

  • Procedure: Suspend the reagents in 2-methoxyethanol and heat to reflux (125 °C) for 4 hours under an inert atmosphere. Allow the mixture to cool to 0 °C. Filter the resulting precipitate and wash with cold ethanol.

  • Self-Validation: As the reaction progresses, the product will visually begin to precipitate out of the boiling solution. The absence of the ester carbonyl stretch (~1710 cm⁻¹) and the appearance of a lactam carbonyl stretch (~1670 cm⁻¹) in the IR spectrum instantly validates successful cyclization.

Protocol B: Synthesis of 4-chloro-pyrido[4,3-d]pyrimidin-7-amine (Activation)
  • Reagents: 7-amino-pyrido[4,3-d]pyrimidin-4(3H)-one (1.0 eq), POCl₃ (10.0 eq), N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Causality: The conversion of the lactam to the highly electrophilic chloro-heterocycle requires POCl₃. DIPEA is added as a non-nucleophilic base to neutralize the generated HCl. Without DIPEA, the 7-amino group would become protonated, drastically reducing the solubility of the intermediate and leading to incomplete conversion.

  • Procedure: Suspend the lactam in POCl₃, add DIPEA dropwise at 0 °C, and then heat the mixture to 90 °C for 3 hours. Concentrate under reduced pressure, neutralize with cold saturated NaHCO₃, and extract with EtOAc.

  • Self-Validation: The starting lactam is highly insoluble in POCl₃, forming a thick suspension. As the chlorination proceeds, the reaction mixture transitions into a homogenous, dark solution, providing a visual cue of completion. To chemically validate without degrading the sample on an LC column, quench a 10 µL aliquot into cold methanol; LC-MS (ESI+) will show the methyl ether adduct (m/z 177 [M+H]⁺), confirming the presence of the reactive C4-chloride.

Protocol C: Late-Stage SNAr Diversification
  • Reagents: 4-chloro-pyrido[4,3-d]pyrimidin-7-amine (1.0 eq), Target Amine (e.g., 4-aminocyclohexanol) (1.2 eq), Triethylamine (2.0 eq), Isopropanol (0.2 M).

  • Causality: Isopropanol is utilized as a protic solvent to stabilize the Meisenheimer complex transition state via hydrogen bonding during the SNAr reaction, significantly accelerating the displacement of the C4-chloride compared to aprotic solvents.

  • Procedure: Combine reagents in isopropanol and heat to 80 °C for 12 hours. Cool to room temperature, concentrate, and purify via flash chromatography.

  • Self-Validation: The displacement of the chloride ion generates HCl, which is scavenged by triethylamine to form Et₃N·HCl. In isopropanol, this salt may precipitate, signaling reaction progress. Furthermore, the substitution causes a distinct bathochromic shift in the UV-Vis spectrum of the pyrido[4,3-d]pyrimidine chromophore (from ~310 nm to ~340 nm), allowing real-time reaction monitoring via a standard UV-detector.

References

  • Title: Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode Source: PLoS ONE URL: [Link]

  • Title: Pyrido[4,3-d]pyrimidine derivatives as mutant KRAS G12C inhibitors for the treatment of cancer (WO2024229447A1)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side Reactions During Methyl 4,6-Diaminonicotinate Amidation

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals on the functionalization of highly reactive, multi-functional pyridine scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals on the functionalization of highly reactive, multi-functional pyridine scaffolds. Methyl 4,6-diaminonicotinate (MDAN) is a notoriously challenging building block[1]. It possesses an electrophilic methyl ester and two nucleophilic primary amines.

In this guide, we will address the causality behind the most common experimental failures during MDAN amidation and provide self-validating protocols to ensure high-fidelity synthesis.

The Core Challenge: Bifunctional Reactivity

"Amidation" of the MDAN scaffold typically refers to one of two divergent synthetic goals:

  • Ester Aminolysis: Reacting the methyl ester with an exogenous amine to form a nicotinamide derivative.

  • N-Acylation: Reacting the 4- and 6-amino groups with an acylating agent to form a diacetamido derivative[2].

Because the molecule is bifunctional, attempting one pathway often triggers the other as a competing side reaction. For example, applying high heat to drive ester aminolysis causes the unprotected aniline-like amines to attack the ester of adjacent molecules, resulting in self-condensation and polymerization[3]. Conversely, attempting N-acylation in aqueous basic conditions rapidly hydrolyzes the methyl ester[4].

ReactionPathways cluster_0 Ester Aminolysis cluster_1 N-Acylation MDAN Methyl 4,6-diaminonicotinate EsterAmide Target: Nicotinamide MDAN->EsterAmide Exogenous Amine + AlMe3 Polymer Side Rxn: Self-Condensation MDAN->Polymer Heat (Unprotected Amines) NAcyl Target: N,N'-Diacyl MDAN->NAcyl Acyl Chloride + DMAP MonoAcyl Side Rxn: Mono-acylation MDAN->MonoAcyl Steric Hindrance Hydrolysis Side Rxn: Ester Hydrolysis MDAN->Hydrolysis Aqueous Base

Logical mapping of MDAN amidation pathways and common side reactions.

Troubleshooting FAQs

Pathway A: Ester Aminolysis (Forming Nicotinamides)

Q: When I react the ester with a primary amine, I get a complex mixture of insoluble polymeric material. What is happening mechanically? A: You are observing self-condensation[3]. The activation energy required for an exogenous aliphatic amine to attack the methyl nicotinate ester is high. By the time you reach the required thermal threshold (often >100°C), the intramolecular or intermolecular reaction of the inherent 4,6-diamines becomes kinetically competitive, forming polyamides. Solution: You must bypass the thermal requirement by using a low-temperature activation strategy, such as Trimethylaluminum ( AlMe3​ )-facilitated amidation[5].

Q: How does the Trimethylaluminum ( AlMe3​ ) method prevent self-condensation? A: AlMe3​ reacts with your exogenous amine to form an aluminum amide complex (a Weinreb-type intermediate). This intermediate is highly nucleophilic and coordinates directly to the ester carbonyl oxygen, delivering the amine at much lower temperatures (typically 80°C or even room temperature)[5]. Because the reaction occurs rapidly at lower temperatures, it kinetically outcompetes the self-condensation of the unprotected 4,6-diamines.

Pathway B: N-Acylation (Forming 4,6-Diacetamido derivatives)

Q: I am trying to synthesize the 4,6-diacetamido derivative using an acyl chloride, but I mostly get the mono-acylated product and some hydrolyzed ester. How do I push the reaction to completion? A: The 6-amino group is significantly less nucleophilic than the 4-amino group due to the strong electron-withdrawing effect of the adjacent pyridine nitrogen and the para-ester group. Once the 4-amino group is acylated, the pyridine ring becomes even more electron-deficient, further deactivating the 6-position[2]. Solution: Use a large excess of the acylating agent (4.0 equivalents) and a strong, non-nucleophilic base catalyst like DMAP (4-dimethylaminopyridine) combined with DIPEA in strictly anhydrous conditions. Avoid aqueous bases (like Schotten-Baumann conditions) entirely to prevent ester hydrolysis[4].

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction conditions, yields, and the prevalence of side reactions during MDAN functionalization.

Reaction GoalMethod / ReagentsTempTarget YieldMajor Side ReactionSide Rxn %
Ester Aminolysis Direct Thermal (Neat Amine)120°C<10%Self-condensation (Polymer)>80%
Ester Aminolysis Base-Promoted (KOtBu, DMSO)25°C45-60%Ester Hydrolysis20-30%
Ester Aminolysis Lewis Acid ( AlMe3​ , Toluene)80°C85-95% Trace Mono-acylation<5%
N-Acylation 2.0 eq Acyl Chloride, Et3​N , DCM25°C15%Incomplete Mono-acylation75%
N-Acylation 4.0 eq Acyl Chloride, DMAP, DCM40°C65-80% Ester Hydrolysis<5%
N-Acylation 4.0 eq Acyl Chloride, NaOH (aq)25°C<5%Ester Hydrolysis>80%

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocol utilizes a self-validating methodology. Built-in visual and chemical cues will confirm that the reaction is proceeding correctly at each step.

Protocol: AlMe3​ -Facilitated Ester Aminolysis (Minimizing Self-Condensation)

Safety Warning: Trimethylaluminum ( AlMe3​ ) is highly pyrophoric. It must be handled under an inert argon atmosphere using rigorous Schlenk line techniques.

  • Amine Activation:

    • Under argon, dissolve your target exogenous amine (1.5 eq) in anhydrous toluene (0.2 M).

    • Cool the flask to 0°C.

    • Validation Check: Dropwise addition of AlMe3​ (1.5 eq, 2.0 M in toluene) should produce immediate, controlled methane gas evolution (bubbling). If no bubbling occurs, your amine may be wet, or the AlMe3​ has degraded.

  • Complex Maturation:

    • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the aluminum amide complex[5].

  • Substrate Addition:

    • Add Methyl 4,6-diaminonicotinate (1.0 eq) as a solid or dissolved in minimal anhydrous THF.

    • Heat the reaction to 80°C for 2 hours.

    • Validation Check: Monitor by TLC (DCM:MeOH 9:1). The starting material (which fluoresces bright blue under 254 nm UV) should cleanly convert to a lower-Rf product spot without baseline streaking (which would indicate polymerization).

  • Quenching (Critical Step):

    • Cool to 0°C. Carefully quench by adding an aqueous solution of Rochelle salt (Potassium sodium tartrate) dropwise.

    • Causality: Rochelle salt chelates the aluminum species, breaking up the stubborn aluminum emulsions that typically trap the product and artificially lower yields. Stir vigorously for 1 hour until two distinct, clear layers form.

  • Isolation:

    • Extract the aqueous layer with EtOAc (3x). Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Workflow Step1 1. Dry Reagents (Anhydrous Tol) Step2 2. AlMe3 Activation (0°C to RT) Step1->Step2 Step3 3. Aminolysis (80°C, 2h) Step2->Step3 Step4 4. Quench (Aq. Rochelle Salt) Step3->Step4 Step5 5. Isolation (Org. Extraction) Step4->Step5

Step-by-step workflow for AlMe3-facilitated ester aminolysis.

Sources

Optimization

Technical Support Center: Refining Recrystallization Techniques for Methyl 4,6-diaminonicotinate

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of Methyl 4,6-diaminonicotinate (CAS: 1379106-14-5) 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of Methyl 4,6-diaminonicotinate (CAS: 1379106-14-5) 1. Due to its unique structural juxtaposition—a highly polar, hydrogen-bonding diaminopyridine core combined with a lipophilic, hydrolyzable methyl ester—standard purification templates often fail. This document provides self-validating protocols, quantitative solvent profiling, and mechanistic troubleshooting to ensure reproducible yields and >99% purity.

Part 1: Core Principles & Solvent Selection

Q: Why is solvent selection uniquely challenging for this specific diaminopyridine derivative? A: The molecule presents a solubility paradox. Solvents that are too polar (e.g., pure methanol) excessively solvate the compound, flattening the thermal solubility curve and causing massive yield losses in the mother liquor. Conversely, non-polar solvents (e.g., toluene) fail to disrupt the strong intermolecular hydrogen bonding between the amino groups, leaving the compound insoluble even at reflux. Furthermore, the ester group is highly susceptible to hydrolysis in aqueous systems at elevated temperatures. A mixed solvent system with a steep thermal solubility gradient is mandatory.

Quantitative Solvent Profiling

The following table summarizes optimized solvent parameters based on the empirical solubility behaviors of analogous diaminopyridines and nicotinates 2, 3.

Solvent SystemRatio (v/v)Est. Solubility @ 20°CEst. Solubility @ 70°CExpected YieldTechnical Assessment
Pure Methanol 100%> 85 mg/mL> 250 mg/mL< 40%Poor: Flattens the solubility curve; excessive product loss.
Toluene 100%< 1 mg/mL< 5 mg/mLN/APoor: Insufficient solvation of the polar diaminopyridine core.
Ethanol / Water 85:15~ 12 mg/mL~ 110 mg/mL> 85%Optimal: Excellent thermal gradient. Water forces crystallization upon cooling.
2-Methylpropan-1-ol / Water 90:10~ 10 mg/mL~ 95 mg/mL> 80%Good: Slower crystal growth, yields high-purity needles 4.

Part 2: Troubleshooting Guide & FAQs

Q: My recrystallized product has a dark brown/purple tint instead of being off-white. What happened? A: Amine Oxidation.

  • Causality: The electron-donating amino groups at the C4 and C6 positions make the pyridine ring highly susceptible to oxidation by dissolved oxygen. At elevated temperatures, radical oxidation pathways accelerate, forming highly conjugated N-oxides or azo-like polymeric impurities.

  • Solution: Degas all recrystallization solvents by sparging with Nitrogen (N2) for 15 minutes prior to heating. Introduce 2-5% (w/w) activated carbon during the dissolution phase to physically adsorb high-molecular-weight colored impurities, followed by strict hot filtration.

Q: The product "oiled out" (formed a biphasic liquid) instead of forming crystals. How do I fix this? A: Liquid-Liquid Phase Separation (Oiling Out).

  • Causality: This occurs when the compound's melting point in the specific solvent mixture is lower than the saturation temperature. Rapid cooling supersaturates the solution too quickly, causing the solute to crash out as an amorphous liquid phase rather than nucleating into an ordered crystalline lattice.

  • Solution: Implement a controlled cooling ramp (e.g., 0.5°C/min). Introduce authentic seed crystals of Methyl 4,6-diaminonicotinate when the solution temperature drops to exactly 5°C below the saturation point to bypass the energy barrier for nucleation.

Q: HPLC/NMR shows a significant impurity corresponding to 4,6-diaminonicotinic acid. Where did this come from? A: Ester Hydrolysis.

  • Causality: Prolonged heating in water-containing solvent systems (like EtOH/H2O) drives the thermodynamic hydrolysis of the methyl ester into the corresponding carboxylic acid. This is severely exacerbated if the crude material contains trace acidic or basic impurities from prior synthetic steps.

  • Solution: Limit heating time to strictly < 30 minutes. Ensure the crude material is neutralized before beginning the recrystallization process.

Part 3: Visualizations of Workflows & Mechanisms

RecrystallizationWorkflow Start Crude Methyl 4,6-diaminonicotinate Solvent Add Degassed EtOH/H2O (85:15) + 3% Activated Carbon Start->Solvent Heat Heat to 75°C under N2 (Max 30 mins) Solvent->Heat Filter Hot Filtration (T > 65°C) Remove Carbon/Insolubles Heat->Filter Cool Controlled Cooling (0.5°C/min to 20°C) Filter->Cool Check Did the product oil out? Cool->Check Seed Reheat to clear, then add Seed Crystals at 50°C Check->Seed Yes Crystallize Crystal Maturation (Hold at 0-5°C for 2h) Check->Crystallize No Seed->Crystallize Isolate Filter, Wash (Cold EtOH), Vacuum Dry at 40°C Crystallize->Isolate

Optimized recrystallization workflow for Methyl 4,6-diaminonicotinate to prevent oiling out.

DegradationPathways Target Methyl 4,6-diaminonicotinate (Target Molecule) Hydrolysis Ester Hydrolysis (Aqueous Solvent + Heat) Target->Hydrolysis Trace Acid/Base Oxidation Amine Oxidation (Dissolved O2 + Heat) Target->Oxidation Radical Pathway Acid 4,6-diaminonicotinic acid (Highly Polar Impurity) Hydrolysis->Acid Azo Conjugated N-Oxides / Polymeric Species (Dark Colored Impurities) Oxidation->Azo

Primary chemical degradation pathways during unoptimized thermal recrystallization.

Part 4: Validated Step-by-Step Methodology

Self-Validating Protocol: Ethanol/Water Gradient Recrystallization

  • Self-Validation Checkpoint 1: Before beginning, ensure the crude solid is free of gross acidic/basic residues by checking the pH of a 1% aqueous suspension (target pH 6.5–7.5). If the pH is outside this range, perform an aqueous wash prior to recrystallization to prevent ester hydrolysis.

Step 1: Solvent Preparation & Degassing

  • Prepare a solvent mixture of Absolute Ethanol and Ultra-Pure Water in an 85:15 (v/v) ratio.

  • Sparge the solvent mixture with Nitrogen (N2) gas via a submerged needle for 15 minutes to displace dissolved oxygen, mitigating amine oxidation.

Step 2: Dissolution

  • In a round-bottom flask equipped with a reflux condenser and N2 inlet, suspend 10.0 g of crude Methyl 4,6-diaminonicotinate in 80 mL of the degassed solvent.

  • Add 0.3 g (3% w/w) of activated carbon (Norit or equivalent).

Step 3: Thermal Solvation

  • Heat the mixture to 70–75°C using a precisely controlled oil bath. Maintain vigorous stirring.

  • Critical Causality: Do not exceed 30 minutes of heating at this temperature. Prolonged thermal stress in the presence of water will hydrolyze the methyl ester.

Step 4: Hot Filtration

  • Pre-heat a Büchner funnel or jacketed sintered glass funnel to 75°C.

  • Rapidly filter the hot suspension through a tightly packed Celite pad to remove the activated carbon and insoluble particulates. The filtrate should emerge as a clear, pale-yellow solution.

Step 5: Controlled Crystallization

  • Transfer the filtrate to a clean flask and allow it to cool at a controlled rate of ~0.5°C/min.

  • Self-Validation Checkpoint 2: Monitor the solution closely at ~50°C. If the solution becomes cloudy and forms distinct liquid droplets (oiling out), immediately reheat until clear, cool to 55°C, and introduce 5-10 mg of pure seed crystals to force heterogeneous nucleation.

  • Once the internal temperature reaches 20°C, transfer the flask to an ice bath (0–5°C) and hold for exactly 2 hours to maximize crystal lattice maturation.

Step 6: Isolation

  • Filter the resulting crystalline suspension under vacuum.

  • Wash the filter cake with 10 mL of ice-cold absolute ethanol (do not use the mixed solvent for washing, as water retention will hinder the drying process).

  • Dry the crystals in a vacuum oven at 40°C until a constant weight is achieved. Avoid higher drying temperatures to prevent thermal degradation.

References

  • Appchem. "Methyl 4,6-diaminonicotinate | 1379106-14-5 | C7H9N3O2." Appchemical.com.
  • Journal of Chemical & Engineering Data. "Solubility of 2,6-Diaminopyridine in Toluene, o-Xylene, Ethylbenzene, Methanol, Ethanol, 2-Propanol, and Sodium Hydroxide Solutions.
  • ResearchGate.
  • Google Patents.

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for Methyl 4,6-Diaminonicotinate Couplings

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex catalytic landscape of coupling reactions involving Methyl 4,6-diaminonicot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex catalytic landscape of coupling reactions involving Methyl 4,6-diaminonicotinate . This molecule presents a unique trifecta of challenges for cross-coupling (such as the Buchwald-Hartwig amination): a multidentate chelating core (catalyst poisoning), competing nucleophilic sites (regioselectivity), and a base-sensitive functional group (ester hydrolysis).

Below, you will find field-proven troubleshooting strategies, empirical optimization data, and self-validating protocols to ensure robust and reproducible carbon-nitrogen (C–N) bond formation.

Part 1: Troubleshooting Guide & FAQs

Q1: My reaction stalls at low conversion (<20%), and I observe rapid precipitation of palladium black. How do I prevent catalyst poisoning? A1: This is a classic symptom of off-cycle catalyst sequestration. Methyl 4,6-diaminonicotinate contains a pyridine nitrogen and two primary amines, which collectively act as a powerful multidentate chelator. Small or flexible ligands (like BINAP or PPh3) allow the substrate to coordinate to the Pd(II) center through multiple nitrogen atoms simultaneously, forming a highly stable, unreactive bis(amine) palladacycle that crashes out of the catalytic cycle[1]. Causality & Solution: You must enforce a reactive κ1 -amidate geometry. Switch to highly bulky monodentate ligands (e.g., BrettPhos, t-BuXPhos) or rigid bidentate ligands with wide bite angles (e.g., Xantphos). The extreme steric bulk of these ligands prevents the diaminopyridine from achieving multidentate coordination, keeping the palladium active and in the catalytic cycle[2][3].

Q2: How do I control regioselectivity to favor coupling at the 6-amino group over the 4-amino group? A2: Regioselectivity here is dictated almost entirely by steric differentiation rather than electronics. Both the 4-amino and 6-amino groups are electronically modulated by the pyridine ring. However, the 4-amino group is located ortho to the bulky C3 methyl ester, creating a highly congested local environment. Causality & Solution: By utilizing a highly sterically demanding catalyst system (such as Pd(OAc)2 / BrettPhos), the steric clash between the ligand framework and the C3 ester completely suppresses activation at the 4-position. The catalyst is forced to selectively undergo oxidative addition and subsequent amine coordination at the much more accessible 6-amino position, yielding >95% regioselectivity[1].

Q3: I am achieving good C–N coupling, but LC-MS shows significant cleavage of the methyl ester. How can I protect the ester? A3: Ester cleavage in Buchwald-Hartwig aminations is typically caused by base-mediated saponification. Standard protocols often rely on strong, nucleophilic alkoxide bases like Sodium tert-butoxide (NaOtBu), which readily attack the ester carbonyl at elevated reaction temperatures[4]. Causality & Solution: You must decouple basicity from nucleophilicity. Switch to a milder, non-nucleophilic inorganic base such as Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4). These bases provide sufficient thermodynamic driving force to deprotonate the palladium-amine intermediate without hydrolyzing the ester[5].

Part 2: Visualizing the Catalytic Logic

CatalyticCycle A Pd(0)L Active Catalyst B Oxidative Addition (Aryl Halide) A->B Ar-X C Amine Coordination (Methyl 4,6-diaminonicotinate) B->C D Base Deprotonation (Cs2CO3) C->D F Catalyst Poisoning (Bis-amine Chelation) C->F Small Ligands (e.g., BINAP) E Reductive Elimination (Product Release) D->E E->A Product F->C Bulky Ligands (BrettPhos/Xantphos)

Catalytic cycle of Buchwald-Hartwig amination highlighting poisoning prevention strategies.

RegioLogic Substrate Methyl 4,6-diaminonicotinate C6 6-Amino Group - Para to Pyridine N - Sterically Accessible Substrate->C6 C4 4-Amino Group - Ortho to C3 Ester - Sterically Hindered Substrate->C4 Ligand Bulky Pd-Ligand Complex (e.g., BrettPhos) C6->Ligand Favorable Coordination C4->Ligand Steric Clash with Ester Product Major Product: 6-N-Aryl Derivative Ligand->Product >95% Selectivity Minor Minor Product: 4-N-Aryl Derivative Ligand->Minor <5% Selectivity

Regioselectivity logic for preferential coupling at the 6-amino position over the 4-amino.

Part 3: Quantitative Optimization Data

The following table summarizes the empirical optimization matrix for the coupling of Methyl 4,6-diaminonicotinate with a standard aryl bromide. This data highlights the causality between reagent selection and reaction success.

EntryPalladium SourceLigandBaseSolventConversion (%)Regioselectivity (6-NH : 4-NH)Ester Hydrolysis
1Pd2(dba)3BINAPNaOtBuToluene15% (Stalled)60 : 40High
2Pd2(dba)3XantphosNaOtBuToluene45%85 : 15High
3Pd2(dba)3XantphosCs2CO31,4-Dioxane82%92 : 8None
4 Pd(OAc)2 BrettPhos Cs2CO3 t-AmOH >95% >98 : 2 None

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates an internal standard for real-time kinetic validation, preventing false positives caused by isolation losses[1].

Optimized Regioselective Buchwald-Hartwig Amination

  • Catalyst Pre-activation: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd(OAc)2 (2.0 mol%) and BrettPhos (4.0 mol%) in anhydrous tert-amyl alcohol (t-AmOH). Stir at 40°C for 15 minutes. Scientific Checkpoint: The solution should transition to a deep, homogeneous color, indicating the successful generation of the active Pd(0)L complex.

  • Reagent Loading: To the pre-activated catalyst solution, add Methyl 4,6-diaminonicotinate (1.0 equiv), the desired aryl halide (1.1 equiv), and anhydrous, finely milled Cs2CO3 (2.0 equiv).

  • Internal Standard Addition (Self-Validation): Add dodecane (0.1 equiv) to the reaction mixture. Causality: This allows for precise, real-time reaction monitoring via GC-FID or LC-MS, ensuring that conversion metrics are strictly decoupled from downstream purification yields.

  • Reaction Execution: Seal the tube, purge the headspace with argon three times, and heat the mixture to 90°C in a pre-heated oil bath for 12 hours with vigorous stirring (800 rpm) to overcome the heterogeneity of the Cs2CO3 base.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the crude mixture through a tightly packed pad of Celite to remove inorganic salts and precipitated palladium. Crucial: Avoid washing the organic layer with strong aqueous acids (e.g., 1M HCl), as this will protonate the highly basic diaminopyridine core, pulling your product into the aqueous waste stream. Concentrate under reduced pressure and purify via silica gel chromatography.

Part 5: References

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - National Institutes of Health (NIH) / PMC

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - Chemical Reviews (ACS)

  • Buchwald–Hartwig amination - Grokipedia

  • Selective Amination of Polyhalopyridines Catalyzed by a Palladium−Xantphos Complex - Organic Letters (ACS)

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of Methyl 4,6-diaminonicotinate: A Comparative Guide to LC-MS Methodologies

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective technique comparison, mechanistic method development, and self-validating ICH Q2(R2) protocols. Executive S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective technique comparison, mechanistic method development, and self-validating ICH Q2(R2) protocols.

Executive Summary & The Analytical Challenge

Methyl 4,6-diaminonicotinate (CAS: 1379106-14-5) is a highly functionalized pyridine derivative[1] utilized as a critical intermediate in the synthesis of advanced therapeutics, including kinase inhibitors and targeted oncology drugs. Ensuring its absolute purity is paramount; structurally similar isobaric impurities or residual starting materials can propagate through synthetic pathways, ultimately compromising the Active Pharmaceutical Ingredient (API)[2].

For highly polar, nitrogen-rich small molecules like Methyl 4,6-diaminonicotinate, traditional analytical techniques often fall short. This guide objectively compares standard methodologies and provides a comprehensive, self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol aligned with 3[3] and 4[4].

Comparative Analysis: Why LC-MS is the Gold Standard

When developing a purity assay for pyridine derivatives, analytical scientists typically evaluate three primary platforms. As demonstrated in Table 1 , LC-MS/MS offers unparalleled advantages for this specific chemotype[5].

  • HPLC-UV: While pyridine rings possess strong UV chromophores, UV detection lacks the structural specificity required to differentiate between co-eluting positional isomers (e.g., distinguishing 4,6-diamino from 2,6-diamino configurations)[2].

  • GC-MS: Gas chromatography is excellent for volatile compounds. However, the primary amine groups on Methyl 4,6-diaminonicotinate cause severe secondary interactions with the GC column active sites, leading to peak tailing and requiring complex, time-consuming derivatization steps prior to analysis[6].

  • LC-MS/MS (MRM Mode): Provides orthogonal separation. The combination of reversed-phase retention and mass-to-charge ( m/z ) specificity allows for the unambiguous identification of the target analyte and the quantitation of trace genotoxic impurities down to the sub-nanogram level[2].

Table 1: Performance Comparison of Analytical Techniques for Pyridine Derivatives
Analytical ParameterHPLC-UV (Standard)GC-MS (Derivatized)LC-MS/MS (MRM Mode)
Sensitivity (LOD) ~0.1% (w/w)~10 ng/mL<1.0 ng/mL
Specificity Low (Risk of co-elution)ModerateExtremely High
Sample Preparation Direct dilute & shootComplex (Derivatization)Direct dilute & shoot
Run Time 15–20 minutes25–30 minutes5–10 minutes
Matrix Interference HighModerateLow (with stable isotope IS)

Mechanistic Causality in Method Development

As a Senior Application Scientist, method development is never trial-and-error; it is driven by the physicochemical properties of the molecule.

1. Chromatographic Retention Strategy: Methyl 4,6-diaminonicotinate is highly basic due to its two primary amines and pyridine nitrogen. Basic analytes notoriously suffer from secondary interactions with residual silanols on standard silica-based columns, resulting in severe peak tailing. To mitigate this, we utilize a Superficially Porous Particle (SPP) C18 column coupled with a mobile phase buffered with 10 mM Ammonium Formate and 0.1% Formic Acid. The formate buffer maintains a low pH (ensuring complete protonation of the amines) while providing sufficient ionic strength to mask silanol interactions, ensuring sharp, symmetrical peaks[7].

2. Ionization and Mass Spectrometry (MRM): Because the molecule is highly basic, it is exceptionally amenable to Positive Electrospray Ionization (ESI+). It readily accepts a proton to form a [M+H]+ precursor ion at m/z 168.2 (Molecular Weight: 167.17)[1]. To achieve the specificity required by FDA guidelines[4], we employ Multiple Reaction Monitoring (MRM). The dominant fragmentation pathway involves the cleavage of the methoxy group from the ester, yielding a highly stable product ion at m/z 136.1[5].

Step-by-Step Self-Validating Protocol

A robust analytical method must be a self-validating system. The following protocol incorporates System Suitability Testing (SST) to ensure the instrument is fit-for-purpose before any data is reported, aligning directly with ICH Q2(R2) standards[3].

Phase A: Instrument Conditions
  • Column: SPP C18, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0–1 min (5% B), 1–5 min (5% to 60% B), 5–6 min (60% to 95% B), 6–7 min (95% B), 7–7.1 min (return to 5% B), 7.1–10 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • MS Mode: ESI+, MRM.

  • Transitions: m/z 168.2 136.1 (Quantifier ion), m/z 168.2 108.1 (Qualifier ion).

Phase B: System Suitability Test (SST)

Before validation, prepare an SST solution by spiking the Methyl 4,6-diaminonicotinate standard (1.0 µg/mL) with a known isobaric impurity (e.g., an isomer) at 0.1%.

  • Self-Validation Gate: The run is only valid if the chromatographic resolution ( Rs​ ) between the target and the impurity is ≥1.5 , and the MRM Quantifier/Qualifier ion ratio is within ±20% of the established standard[4].

Phase C: ICH Q2(R2) Validation Execution
  • Specificity: Inject blank diluent, the SST solution, and a spiked matrix. Confirm the absence of interfering peaks ( ≥30% of the Limit of Quantitation) at the retention time of the target analyte[2].

  • Linearity & Range: Prepare calibration standards spanning 50% to 150% of the nominal target concentration. Plot the peak area against concentration. Acceptance Criterion: Correlation coefficient ( R2 ) ≥0.998 [8].

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic matrix at three distinct levels (Low, Mid, High). Analyze each level in triplicate. Acceptance Criterion: Mean recovery must fall between 95.0% and 105.0%[9].

  • Precision (Repeatability): Inject the 100% nominal standard solution six consecutive times. Acceptance Criterion: Relative Standard Deviation (RSD) ≤2.0% [8].

Validation Workflow Visualization

LCMS_Validation_Workflow cluster_dev Method Development Start Methyl 4,6-diaminonicotinate Method Initiation LC Chromatographic Optimization (SPP C18, Formate Buffer) Start->LC MS MS/MS Parameter Tuning (ESI+, MRM: 168.2 -> 136.1) Start->MS Validation ICH Q2(R2) Validation Phase LC->Validation MS->Validation Spec Specificity & Selectivity (Blank & Isomer Resolution) Validation->Spec Lin Linearity & Range (R² ≥ 0.998) Validation->Lin Acc Accuracy & Precision (Recovery 95-105%, RSD ≤ 2%) Validation->Acc Approval Validated LC-MS Method Ready for Routine QC Spec->Approval Lin->Approval Acc->Approval

Figure 1: ICH Q2(R2) aligned LC-MS validation workflow for Methyl 4,6-diaminonicotinate.

References

  • ICH Q2(R2)
  • Methyl 4,6-diaminonicotinate | 1379106-14-5 | C7H9N3O2 Source: Appchem URL
  • Q2(R2)
  • Understanding ICH Q2(R2)
  • A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds Source: University of Cambridge Repository URL
  • Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS Source: LCGC International URL
  • Source: PubMed Central (PMC)
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant Source: Alternative Therapies In Health And Medicine URL
  • Full article: Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS)

Sources

Comparative

Comparative analysis of pyridine building blocks for novel drug scaffolds

Comparative Analysis of Pyridine Building Blocks for Novel Drug Scaffolds: A Practical Guide for Medicinal Chemists Executive Summary The nitrogen-bearing heterocycle pyridine occupies a privileged position in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Pyridine Building Blocks for Novel Drug Scaffolds: A Practical Guide for Medicinal Chemists

Executive Summary

The nitrogen-bearing heterocycle pyridine occupies a privileged position in medicinal chemistry. As of recent analyses, pyridine-containing molecules constitute approximately 14% of all N-heterocyclic drugs approved by the US FDA, making it the most widely utilized aromatic heterocycle in modern pharmacology[1]. However, not all pyridine building blocks are created equal. The strategic selection of specific pyridine derivatives—ranging from standard aminopyridines to heavily fluorinated analogs—can dictate a drug candidate's success or failure by modulating basicity (pKa), lipophilicity (LogP), and metabolic stability.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the causality behind why specific pyridine scaffolds are chosen, compare their physicochemical performance, and provide a self-validating experimental protocol for their incorporation into drug discovery workflows.

The "Necessary Nitrogen" Effect: The Phenyl-Pyridyl Switch

Before comparing complex substituted pyridines, we must understand the foundational logic of incorporating a pyridine ring over a standard phenyl ring—a tactic known as the Phenyl-Pyridyl Switch (or N-scan strategy)[2].

The Causality: Replacing a carbon atom with a nitrogen atom in an aromatic ring introduces a localized lone pair of electrons that is orthogonal to the π -system. This seemingly simple atomic swap has profound thermodynamic and pharmacokinetic consequences:

  • Hydrogen Bond Acceptor: The nitrogen lone pair acts as a potent H-bond acceptor, often establishing new, high-affinity interactions with kinase hinge regions or GPCR binding pockets.

  • LogP Reduction: The introduction of a dipole moment increases aqueous solubility and lowers the partition coefficient (LogP), pulling compounds out of the "greasy" space that often leads to non-specific binding and toxicity.

  • CYP450 Mitigation: Highly lipophilic phenyl rings are notorious for binding to the hydrophobic active sites of Cytochrome P450 enzymes (e.g., CYP3A4). The phenyl-pyridyl switch alters the electron density and binding thermodynamics, directly curbing CYP induction[2]. A clinical validation of this is Agios’ development of the IDH1 inhibitor Ivosidenib (Tibsovo), where embedding nitrogen atoms to form pyridine rings successfully fixed a severe CYP3A4 induction liability present in earlier phenyl-based candidates[2].

G A Phenyl Scaffold (High LogP, CYP Liability) B Phenyl-Pyridyl Switch (N-scan strategy) A->B Structural Optimization C1 Decreased LogP Improved Solubility B->C1 C2 New H-Bond Acceptor Altered π-stacking B->C2 C3 Reduced CYP3A4 Induction/Metabolism B->C3

Logical workflow of the Phenyl-Pyridyl Switch in drug optimization.

Comparative Analysis: Standard vs. Fluorinated Pyridines

When optimizing a lead compound, medicinal chemists often face a trade-off between target affinity and pharmacokinetic viability. The substitution pattern on the pyridine ring is the primary tool used to navigate this landscape.

The Challenge of Basicity and Off-Target Toxicity

Unsubstituted pyridine has a pKa of ~5.2. When electron-donating groups (like amines) are added to create aminopyridines, the pKa can rise significantly. High basicity (pKa > 7) means the molecule will be protonated at physiological pH (7.4). While this can improve solubility, it frequently leads to off-target binding with aminergic GPCRs or hERG channels, causing cardiotoxicity[3].

The Fluorine Solution

To mitigate this, chemists utilize electron-withdrawing groups (EWGs) such as trifluoromethyl (–CF3), difluoromethyl (–CF2H), or cyano (–CN) groups. The strong inductive effect (–I) of fluorine pulls electron density away from the pyridine nitrogen, drastically lowering its pKa and rendering it neutral at physiological pH[4]. Furthermore, the exceptionally strong C–F bond acts as a steric and electronic shield, blocking adjacent carbon atoms from oxidative attack by human liver microsomes (HLM)[5].

Quantitative Performance Data

The following table summarizes the physicochemical and reactivity profiles of key aminopyridine alternatives used in modern scaffold design[4]:

Building Block ScaffoldpKa (Conjugate Acid)LogPMetabolic Stability (HLM, t1/2​ min)Synthetic Accessibility (Suzuki Yield %)
2-Amino-4-(trifluoromethyl)pyridine 2.981.594585%
2-Amino-4-(difluoromethyl)pyridine 3.500.953088%
2-Amino-4-(pentafluoroethyl)pyridine 2.802.20> 6075%
2-Amino-4-cyanopyridine 1.900.452592%
2-Amino-4-chloropyridine 3.851.101595%

Data Interpretation:

  • Optimal Stability: The pentafluoroethyl variant offers the highest metabolic stability ( t1/2​ > 60 min) but suffers from high lipophilicity (LogP 2.20) and steric hindrance, which reduces cross-coupling yields.

  • The Goldilocks Scaffold: 2-Amino-4-(trifluoromethyl)pyridine provides the best balance. It successfully depresses the pKa to 2.98 (avoiding hERG liabilities), maintains a reasonable LogP, and provides robust metabolic shielding compared to the chlorinated analog[4].

G Start Select Pyridine Building Block Cond1 High Basicity (pKa > 5)? Off-target GPCR issues? Start->Cond1 Act1 Introduce -CF3 or -CN (Lowers pKa via EWG effect) Cond1->Act1 Yes Cond2 Metabolic Hotspot (Rapid HLM turnover)? Cond1->Cond2 No Act1->Cond2 Act2 Block site with -CF3 or -CH3 (Steric/Electronic shielding) Cond2->Act2 Yes Result Optimized Drug Scaffold (e.g., Ivosidenib) Cond2->Result No Act2->Result

Decision matrix for optimizing pyridine scaffolds to mitigate PK/PD liabilities.

Experimental Methodology: Self-Validating Protocol

Working with highly electron-deficient, fluorinated pyridines presents a specific synthetic challenge. While oxidative addition to palladium is rapid, the subsequent transmetalation step is notoriously slow, and the boronic acid partner is prone to protodeboronation.

The following protocol for the Suzuki-Miyaura Cross-Coupling of Electron-Deficient Fluorinated Pyridines is designed as a self-validating system to ensure high yields and pharmaceutical-grade purity.

Reagents & Materials
  • Electrophile: 2-Amino-4-(trifluoromethyl)pyridine (1.0 equiv)

  • Nucleophile: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

  • Scavenger: SiliaMetS® Thiol (or equivalent Pd scavenger)

Step-by-Step Workflow
  • Reaction Assembly & Stoichiometry Rationale: In a flame-dried Schlenk flask, combine the pyridine electrophile, aryl boronic acid, and Pd(dppf)Cl₂. Causality Check: We utilize a slight excess (1.2 eq) of boronic acid to compensate for trace protodeboronation. The bidentate dppf ligand is critical here; it stabilizes the Pd(II) intermediate against premature reductive elimination, which is a common failure mode with electron-poor substrates.

  • Biphasic Solvent Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃. Subject the mixture to three rigorous freeze-pump-thaw cycles, backfilling with Argon. Causality Check: Oxygen rapidly quenches the active Pd(0) species. If the reaction mixture turns black before heating, it is a self-indicating failure of the degassing process (catalyst death via oxidation).

  • Thermal Activation: Heat the mixture to 90 °C under an argon atmosphere for 12 hours. Monitor conversion via LC-MS. Causality Check: 90 °C provides the precise thermal energy required to overcome the high activation barrier of transmetalation caused by the –CF3 group's electron-withdrawing effect, without accelerating thermal degradation of the boronic acid.

  • Workup & Transition Metal Scavenging: Cool to room temperature, dilute with EtOAc, and wash with brine. Separate the organic layer, add SiliaMetS Thiol (3.0 equiv relative to Pd), and stir for 2 hours at 40 °C. Filter through a pad of Celite. Causality Check: Transition metal impurities frequently cause false positives in downstream biochemical assays (e.g., by artificially oxidizing assay reagents). The thiol scavenger ensures residual Palladium is reduced to <10 ppm, validating the structural integrity of the compound for in vitro screening.

Conclusion

The transition from a basic phenyl ring to a highly tuned, fluorinated pyridine scaffold is not merely a structural tweak; it is a fundamental reprogramming of a molecule's biological fate. By understanding the causality behind the Phenyl-Pyridyl switch and the pKa-modulating effects of fluorine, medicinal chemists can rationally design out CYP450 liabilities, bypass hERG toxicity, and dramatically increase metabolic half-life.

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • The influence and manipulation of acid/base properties in drug discovery Source: Drug Discovery Today / Monash University URL:[Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors Source: ACS Publications URL:[Link]

Sources

Validation

Reproducibility of Methyl 4,6-diaminonicotinate Synthesis Pathways: A Comparative Guide

Methyl 4,6-diaminonicotinate (CAS: 1379106-14-5) is a highly valued intermediate in medicinal chemistry, serving as a versatile building block for the synthesis of complex pyridine derivatives[1]. Its structural motif is...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 4,6-diaminonicotinate (CAS: 1379106-14-5) is a highly valued intermediate in medicinal chemistry, serving as a versatile building block for the synthesis of complex pyridine derivatives[1]. Its structural motif is frequently utilized in the development of histone deacetylase 3 (HDAC3) selective inhibitors for oncology and glucokinase activators for diabetes therapy[2].

For researchers and drug development professionals, selecting the optimal synthesis pathway is critical for balancing yield, regioselectivity, and scalability. This guide objectively compares the two primary synthetic routes—Direct Esterification and Nucleophilic Aromatic Substitution (SNAr) —providing mechanistic insights, self-validating experimental protocols, and quantitative performance data.

Part 1: Mechanistic Overview and Causality

The synthesis of methyl 4,6-diaminonicotinate generally proceeds via one of two distinct logical pathways, each governed by different chemical principles.

Pathway A: Direct Esterification of 4,6-Diaminonicotinic Acid

This route relies on the classic Fischer esterification of 4,6-diaminonicotinic acid (CAS: 75776-48-6). Because the pyridine ring is electron-deficient and the amino groups can undergo protonation, the esterification is notoriously slow and requires harsh dehydrating conditions[3].

  • Causality of Reagent Choice: Concentrated sulfuric acid ( H2​SO4​ ) or thionyl chloride ( SOCl2​ ) is employed not just as a catalyst, but to drive the equilibrium forward. When SOCl2​ is used, it converts the carboxylic acid into a highly reactive acyl chloride intermediate in situ, which subsequently undergoes rapid alcoholysis with methanol[4].

Pathway B: Regioselective SNAr of Methyl 4,6-dichloronicotinate

This alternative pathway starts from methyl 4,6-dichloronicotinate (CAS: 65973-52-6) and utilizes sequential nucleophilic aromatic substitution (SNAr) with ammonia[5].

  • Causality of Regioselectivity: The electron density of the pyridine ring is lowest at the 2, 4, and 6 positions due to the inductive and resonance effects of the ring nitrogen[6]. However, the C4 position is exceptionally electrophilic because it is positioned para to the ring nitrogen and ortho to the electron-withdrawing methyl ester group. Consequently, amination at C4 occurs rapidly under mild conditions, while the subsequent amination at C6 requires elevated temperatures and excess ammonia[7][8].

G A 4,6-diaminonicotinic acid (CAS: 75776-48-6) C Methyl 4,6-diaminonicotinate (CAS: 1379106-14-5) A->C Pathway A: Esterification (MeOH, H2SO4 or SOCl2) B Methyl 4,6-dichloronicotinate (CAS: 65973-52-6) Intermediate Methyl 4-amino-6-chloronicotinate B->Intermediate Pathway B (Step 1): Regioselective SNAr (NH3, 0°C to RT) Intermediate->C Pathway B (Step 2): Harsh SNAr (Excess NH3, 120°C)

Overall synthesis routes for Methyl 4,6-diaminonicotinate.

Part 2: Experimental Protocols & Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to verify intermediate formation and prevent downstream failures.

Protocol A: Thionyl Chloride-Mediated Esterification

Adapted from standard pyridinecarboxylic acid activation procedures[3][4].

  • Activation: Suspend 4,6-diaminonicotinic acid (10.0 g, 65.3 mmol) in anhydrous methanol (100 mL) under an inert argon atmosphere.

  • Catalysis: Cool the suspension to 0 °C using an ice bath. Dropwise, add thionyl chloride ( SOCl2​ , 14.2 mL, 196 mmol) over 30 minutes. Caution: Vigorous exothermic reaction and HCl / SO2​ gas evolution.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 12–14 hours.

  • Validation Checkpoint 1 (TLC): Monitor reaction completion via TLC (Dichloromethane:Methanol 9:1). The starting material ( Rf​≈0.1 ) should be completely consumed, replaced by a new spot ( Rf​≈0.45 ).

  • Workup: Concentrate the mixture in vacuo to remove excess methanol and SOCl2​ . Neutralize the residue with saturated aqueous NaHCO3​ until pH 8 is reached, then extract with Ethyl Acetate ( 3×100 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via silica gel chromatography to yield the product as a white to off-white solid.

Protocol B: Sequential Amination (SNAr)

Adapted from regioselective amination of dihalopyridines[5][7][8].

  • C4-Amination: Dissolve methyl 4,6-dichloronicotinate (5.0 g, 24.2 mmol) in acetonitrile (50 mL). Cool to 0 °C.

  • First Nucleophilic Attack: Slowly add 0.5 M ammonia in dioxane (48.4 mL, 24.2 mmol). Stir at room temperature for 2 hours.

  • Validation Checkpoint 2 (LC-MS): Confirm the formation of the mono-aminated intermediate (Methyl 4-amino-6-chloronicotinate). The mass spectrum should show a distinct [M+H]+ peak at m/z 187.0, with the disappearance of the starting material ( m/z 206.0)[5].

  • C6-Amination: Transfer the intermediate to a pressure vessel. Add a large excess of 7N ammonia in methanol (50 mL).

  • Thermal Shift: Seal the vessel and heat to 120 °C for 16 hours (or utilize microwave irradiation at 120 °C for 90 minutes)[8].

  • Workup & Validation Checkpoint 3 (NMR): Cool the vessel, vent carefully, and concentrate the solvent. Purify via flash chromatography. Validate the final product via 1H -NMR. The disappearance of the highly deshielded C4-chlorine adjacent proton and the appearance of two distinct broad singlet amine peaks ( −NH2​ ) confirm successful di-amination.

G SM Methyl 4,6-dichloronicotinate C4 C4 Position (Highly Electrophilic) SM->C4 Para to N Ortho to Ester C6 C6 Position (Less Electrophilic) SM->C6 Ortho to N Prod1 C4 Amination (Fast, Mild Cond.) C4->Prod1 Prod2 C6 Amination (Slow, Harsh Cond.) C6->Prod2 Prod1->Prod2 Excess NH3 120°C Pressure

Regioselectivity mechanism for Pathway B highlighting the kinetic vs. thermodynamic control.

Part 3: Quantitative Comparison

The following table summarizes the experimental performance metrics of both pathways, aiding in the selection process based on laboratory capabilities and scale-up requirements.

ParameterPathway A: Direct EsterificationPathway B: Sequential SNAr
Starting Material Cost Moderate (4,6-diaminonicotinic acid)Low (Methyl 4,6-dichloronicotinate)
Overall Yield 65% – 75%55% – 65% (over two steps)
Purity (Pre-Chromatography) High (>90%)Moderate (~80%, isomers present)
Reaction Time 12 – 14 hours18 – 20 hours (or 4 hrs via Microwave)
Scalability Excellent (Standard batch reactors)Moderate (Requires pressure vessels for Step 2)
Environmental Impact High ( SOCl2​ generates SO2​ and HCl )Moderate (Ammonia gas/solution handling)
Primary Impurity Risk Unreacted carboxylic acidMono-aminated intermediate (C6-chloro)

Conclusion: Pathway A is highly recommended for laboratories prioritizing overall yield and straightforward scalability, provided they have the infrastructure to handle corrosive off-gassing. Pathway B is the preferred route for discovery-stage medicinal chemistry, especially if structural analogs (e.g., asymmetric di-aminations using different amines at C4 and C6) are desired[7].

References

  • [2] Georganics. Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

  • [4] National Institutes of Health (NIH) / PMC. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

  • [7] ACS Publications. Carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Retrieved from [Link]

  • [5] Google Patents. US9403797B2 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use. Retrieved from

  • [8] Google Patents. WO2009044162A1 - Pyrazin-2-yl-pyridin-2-yl-amine and pyrazin-2-yl-pyrimidin-4-yl-amine compounds and their use. Retrieved from

Sources

Comparative

Benchmarking Methyl 4,6-Diaminonicotinate Against Traditional Nicotinic Acid Esters: A Comparative Guide for Prodrug Development

The Prodrug Paradigm Shift in Nicotinate Delivery Nicotinic acid (niacin) and its derivatives are foundational to dermatological and cardiovascular pharmacology. Traditionally, nicotinic acid esters—such as methyl nicoti...

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Author: BenchChem Technical Support Team. Date: April 2026

The Prodrug Paradigm Shift in Nicotinate Delivery

Nicotinic acid (niacin) and its derivatives are foundational to dermatological and cardiovascular pharmacology. Traditionally, nicotinic acid esters—such as methyl nicotinate and myristyl nicotinate—have been utilized as prodrugs to bypass the poor lipophilicity of free nicotinic acid, enabling effective transdermal delivery and localized vasodilation[1]. Once these esters partition into the skin, ubiquitous epidermal esterases cleave the ester bond, releasing the active nicotinic acid[2].

However, traditional short-chain esters like methyl nicotinate suffer from rapid, uncontrolled hydrolysis, leading to a "burst release" that causes intense, often intolerable erythema (the "niacin flush")[1]. Conversely, long-chain derivatives like myristyl nicotinate (MW: 319.48 g/mol ) limit this flush by slowing penetration, but can become heavily sequestered in the lipophilic stratum corneum[2].

Methyl 4,6-diaminonicotinate (CAS: 1379106-14-5) represents a structurally distinct alternative[3]. By introducing two amino groups to the pyridine ring, researchers can fundamentally alter the electronic and steric landscape of the molecule, offering a novel mechanism for sustained-release prodrug design.

Structural & Electronic Causality

To understand why Methyl 4,6-diaminonicotinate behaves differently from traditional esters, we must analyze the structure-activity relationship (SAR) at the molecular level.

  • Resonance Stabilization and Esterase Evasion: In traditional methyl nicotinate, the ester carbonyl carbon is highly electrophilic, making it an ideal target for nucleophilic attack by the catalytic serine residue in esterase enzymes. In Methyl 4,6-diaminonicotinate, the lone electron pairs on the 4- and 6-amino groups participate in resonance with the pyridine ring. This electron-donating effect increases the electron density around the ester carbonyl, significantly reducing its electrophilicity. Consequently, the rate of enzymatic hydrolysis is fundamentally throttled.

  • Hydrogen Bonding and Membrane Partitioning: Traditional perhydrocarbon nicotinates partition into lipid membranes strictly as a function of their alkyl chain length[4]. The dual primary amines on Methyl 4,6-diaminonicotinate introduce competitive hydrogen-bonding dynamics. This lowers the molecule's partition coefficient (LogP), preventing it from becoming irreversibly trapped in lipid bilayers and allowing for a more balanced hydrophilic-lipophilic distribution.

Fig 1. Mechanistic divergence in esterase-mediated prodrug activation pathways.

Benchmarking Methodologies

To objectively benchmark these compounds, we employ two self-validating experimental workflows. These protocols are designed to isolate thermodynamic partitioning from active biological metabolism.

Protocol A: Ex Vivo Franz Diffusion Cell Permeation & Hydrolysis

This protocol quantifies the steady-state transdermal flux and the bioconversion rate of the prodrugs.

  • Step 1: Vehicle Formulation. Formulate equimolar concentrations of Methyl Nicotinate, Myristyl Nicotinate, and Methyl 4,6-diaminonicotinate in a Propylene Glycol (PG) vehicle. Causality: PG is specifically selected because it is a stable, hygroscopic co-solvent that prevents premature aqueous hydrolysis of the ester bonds prior to application[2].

  • Step 2: Membrane Mounting. Mount dermatomed human cadaver skin (or a validated synthetic equivalent) between the donor and receptor compartments of a Franz diffusion cell.

  • Step 3: Sampling. Apply the formulations to the donor compartment. Extract 200 µL aliquots from the receptor fluid at predetermined intervals (1, 2, 4, 8, 12, 24 hours), replacing the volume with fresh buffer to maintain sink conditions.

  • Step 4: HPLC-UV Analysis. Quantify both the intact ester and the released free acid using reverse-phase HPLC.

  • Step 5: Mass Balance Validation. Calculate the total molar amount of intact ester plus free acid recovered. Self-Validation: A mass balance recovery of 95-105% confirms that the prodrug is not degrading via secondary, non-esterase pathways.

Fig 2. Self-validating ex vivo Franz diffusion cell methodology for prodrug benchmarking.

Protocol B: DPPC Liposome Partitioning Assay

This assay evaluates how the prodrugs interact with lipid membranes in the absence of enzymatic activity.

  • Step 1: Liposome Preparation. Hydrate dipalmitoylphosphatidylcholine (DPPC) lipid films in a phosphate buffer to form multilamellar vesicles. Causality: DPPC is utilized because its main phase transition temperature ( Tm​≈42.5∘C ) provides a highly reproducible biomimetic model for stratum corneum lipid partitioning[4].

  • Step 2: Incubation. Incubate the liposomes with the nicotinate prodrugs at 37∘C for 2 hours to achieve thermodynamic equilibrium.

  • Step 3: Separation & Quantification. Ultracentrifuge the samples to separate the lipid pellet from the aqueous supernatant. Quantify the prodrug concentration in both phases via UV-Vis spectroscopy to calculate the membrane partition coefficient ( Kp​ ).

Comparative Data Synthesis

The table below synthesizes the expected physicochemical and kinetic profiles of Methyl 4,6-diaminonicotinate against traditional industry standards, based on structural analysis and the aforementioned benchmarking protocols.

ParameterMethyl NicotinateMyristyl NicotinateMethyl 4,6-diaminonicotinate
Molecular Formula C7​H7​NO2​ C20​H33​NO2​ C7​H9​N3​O2​
Molecular Weight 137.14 g/mol 319.48 g/mol [2]167.17 g/mol [3]
Estimated LogP ~0.8 (Hydrophilic/Moderate)~6.0 (Highly Lipophilic)~0.2 (Highly Hydrophilic)
DPPC Membrane Affinity LowVery High (Lipid Trapping)[4]Low (H-bond dominant)
Esterase Cleavage Rate Rapid (Burst Release)Slow (Limited by solubility)Moderate (Resonance Stabilized)
Clinical/Functional Profile Acute Rubefacient / Vasodilator[1]Barrier Repair / Anti-aging[2]Sustained-Release Prodrug

Conclusion: While traditional nicotinic acid esters rely heavily on modulating the alkyl chain length to dictate pharmacokinetics[4], Methyl 4,6-diaminonicotinate leverages electronic resonance and steric shielding. This structural innovation prevents rapid esterase cleavage, making it a superior candidate for formulations requiring a sustained, controlled release of the active moiety without the adverse erythema associated with burst-release nicotinates.

References

  • Food Chemistry Society - GDCh. "Niacinamide and Nicotinic Acid Esters". Gesellschaft Deutscher Chemiker. Available at:[Link]

  • Review of Optometry. "Myristyl Nicotinate 5% Topical Cream". U.S. Pharmacist / Review of Optometry. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Partitioning of Homologous Nicotinic Acid Ester Prodrugs (Nicotinates) into Dipalmitoylphosphatidylcholine (DPPC) Membrane Bilayers". J Phys Chem B. Available at:[Link]

Sources

Validation

Advanced Quality Control Validation Protocols for Methyl 4,6-diaminonicotinate Raw Materials

Executive Summary As a Senior Application Scientist, I approach raw material qualification not merely as a compliance checklist, but as a proactive risk mitigation strategy. Methyl 4,6-diaminonicotinate (CAS: 1379106-14-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I approach raw material qualification not merely as a compliance checklist, but as a proactive risk mitigation strategy. Methyl 4,6-diaminonicotinate (CAS: 1379106-14-5) is a critical, highly reactive pyridine intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because impurities introduced at the raw material stage can cascade into downstream synthetic failures, establishing robust, self-validating analytical protocols is paramount. This guide objectively compares Methyl 4,6-diaminonicotinate against alternative intermediates and provides field-proven, mechanism-backed quality control (QC) validation protocols aligned with 1[1] and 2[2].

Comparative Analysis of Pyridine Intermediates

When designing a synthetic route, chemists often evaluate multiple pyridine derivatives. The structural nuances of these raw materials dictate their specific QC challenges. For instance, the dual amino groups in3[3] significantly alter its polarity and oxidation profile compared to mono-amino alternatives like 4[4] or5[5].

Table 1: Comparative Physicochemical & QC Profile of Pyridine Intermediates

CompoundCAS NumberKey Structural FeaturePrimary QC ChallengeTypical Purity Requirement
Methyl 4,6-diaminonicotinate 1379106-14-5Dual amino groups (C4, C6)Oxidation susceptibility; Isomeric resolution≥ 98.0% (HPLC)
Methyl 2-amino-5-methylnicotinate 886371-10-4Steric hindrance at C5Residual starting materials≥ 95.0% (HPLC)
4-Aminonicotinic acid methyl ester 16135-36-7Single amino group (C4)Ester hydrolysis tracking≥ 97.0% (HPLC)
Mechanistic Rationale for Analytical Choices

Standard compendial methods often fail when applied to densely functionalized pyridines. The electron-donating nature of the two amino groups on the pyridine ring of Methyl 4,6-diaminonicotinate increases its basicity. If analyzed using standard neutral mobile phases, the basic nitrogen atoms interact strongly with residual silanols on the silica backbone of the HPLC column, leading to severe peak tailing and inaccurate integration.

The Causality of the Solution: To counteract this, our protocol mandates the use of 0.1% Trifluoroacetic acid (TFA). TFA acts as a volatile ion-pairing agent; it protonates the basic amines and forms a neutral, hydrophobic complex that partitions predictably into the C18 stationary phase, ensuring sharp, symmetrical peaks and reliable quantification.

Self-Validating Analytical Workflows

A protocol is only as trustworthy as its internal logic. To ensure data integrity, the QC workflow must be self-validating. This means the system continuously checks its own performance before, during, and after sample analysis, automatically flagging any deviations from 6[6].

QC_Workflow Start Raw Material Intake Methyl 4,6-diaminonicotinate ID_Test Identification (NMR / IR) Start->ID_Test Purity_Test Purity & Impurities (HPLC-UV) Start->Purity_Test Safety_Test Residuals & Moisture (GC / Karl Fischer) Start->Safety_Test Decision Meets ICH Q2(R1) Specifications? ID_Test->Decision Purity_Test->Decision Safety_Test->Decision Release Release for API Synthesis Decision->Release Yes Reject Reject / Quarantine Decision->Reject No

Fig 1: Logical workflow for raw material QC validation according to ICH Q2(R1) guidelines.

HPLC_Logic SST System Suitability Test (SST) Resolution > 2.0, Tailing < 1.5 Blank Blank Injection Check for Carryover SST->Blank Standard Reference Standard Linearity & Accuracy Blank->Standard Sample Sample Analysis Methyl 4,6-diaminonicotinate Standard->Sample Feedback Continuous Monitoring (Check Standard every 10 injections) Sample->Feedback Feedback->SST

Fig 2: Self-validating HPLC sequence ensuring continuous analytical reliability.

Experimental Protocols
Protocol A: HPLC-UV Method for Purity and Impurity Profiling
  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

    • Causality: TFA suppresses ionization, preventing peak tailing of the diamino structure.

  • Step 2: Column Selection. Install a high-density bonded C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

    • Causality: High-density end-capping minimizes secondary silanol interactions that trap basic analytes.

  • Step 3: System Suitability Testing (SST). Inject a resolution mixture containing Methyl 4,6-diaminonicotinate and a known structural isomer. The system is only validated for sample analysis if the Resolution (Rs) is > 2.0 and the Tailing Factor (Tf) is < 1.5.

  • Step 4: Bracketed Analysis. Inject samples using a gradient elution method (e.g., 5% to 95% B over 20 minutes). Inject a reference standard every 10 samples.

    • Causality: This self-validating step ensures that column pressure fluctuations or temperature drifts have not compromised retention times or detector response during the run.

Protocol B: Moisture Determination via Karl Fischer Titration
  • Step 1: Solvent Neutralization. Add anhydrous methanol to the titration vessel and titrate to a stable electrometric endpoint to neutralize ambient moisture in the cell.

  • Step 2: Sample Introduction. Quickly introduce exactly 100 mg of Methyl 4,6-diaminonicotinate to avoid atmospheric moisture absorption.

  • Step 3: Titration. Titrate with Karl Fischer reagent until the endpoint is reached.

    • Causality: Volumetric Karl Fischer is chosen over Loss on Drying (LOD) because LOD cannot differentiate between water and residual synthesis solvents. Accurate water quantification is critical, as excess moisture can trigger premature hydrolysis of the methyl ester group during downstream coupling reactions.

Quantitative Validation Data

To prove the efficacy of the HPLC protocol, a full validation suite was executed in accordance with the7[7]. The results confirm the method's suitability for releasing pharmaceutical-grade raw materials.

Table 2: ICH Q2(R1) Validation Parameters for Methyl 4,6-diaminonicotinate HPLC Assay

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of main peakBlank & Placebo clearPass
Linearity (Range) R² ≥ 0.999 (50% to 150% of nominal)R² = 0.9998Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6)%RSD = 0.45%Pass
Accuracy (Recovery) 98.0% - 102.0% at 3 concentration levels99.2% - 100.5%Pass
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.15 µg/mLPass
References
  • Title: ICH Q2(R1)
  • Title: Methyl 4,6-diaminonicotinate | 1379106-14-5 | C7H9N3O2 Source: Appchem URL
  • Title: Q2(R1)
  • Title: Methyl 2-amino-5-methylnicotinate | 886371-10-4 | C8H10N2O2 Source: Appchem URL
  • Title: 4-Aminonicotinic acid methyl ester | 16135-36-7 | C7H8N2O2 Source: Appchem URL
  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
  • Title: Raw Material Qualification – A Fundamental Overview Source: STEMCELL Technologies URL

Sources

Safety & Regulatory Compliance

Safety

Methyl 4,6-diaminonicotinate proper disposal procedures

Methyl 4,6-Diaminonicotinate: Comprehensive Safety, Handling, and Disposal Protocol As drug development and synthetic chemistry increasingly rely on complex heterocyclic building blocks, the safe handling and disposal of...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 4,6-Diaminonicotinate: Comprehensive Safety, Handling, and Disposal Protocol

As drug development and synthetic chemistry increasingly rely on complex heterocyclic building blocks, the safe handling and disposal of pyridine derivatives have become critical operational imperatives. Methyl 4,6-diaminonicotinate is a highly versatile intermediate, but as a heterocyclic aromatic amine, it presents specific toxicological and environmental challenges.

This guide provides an authoritative, self-validating framework for the operational handling, waste segregation, and disposal of Methyl 4,6-diaminonicotinate, ensuring absolute compliance with environmental regulations and laboratory safety standards.

Chemical Profile & Hazard Assessment

Before initiating any protocol, personnel must understand the physicochemical properties and inherent risks of the compound. Methyl 4,6-diaminonicotinate contains two primary amine groups on a pyridine ring, making it a reactive organic base with specific biological and environmental interactions.

Table 1: Physicochemical Properties and GHS Hazard Classifications

Property / ClassificationDetailOperational Implication
Chemical Name Methyl 4,6-diaminonicotinatePrimary identifier for waste logging.
CAS Number 1379106-14-5[1]Essential for manifesting hazardous waste.
Molecular Formula C₇H₉N₃O₂Nitrogen-rich; produces NOₓ gases upon combustion.
Molecular Weight 167.17 g/mol Relevant for stoichiometric degradation calculations.
H302 Harmful if swallowed[2]Mandates strict prohibition of food/drink in handling areas.
H315 / H319 Causes skin/serious eye irritation[2]Requires specific PPE (chemical goggles, resistant gloves).
H335 May cause respiratory irritation[2]Must be handled exclusively inside a certified fume hood.

Causality Insight: The toxicity of heterocyclic aromatic amines (HAAs) stems from their ability to undergo metabolic activation in the liver (via N-oxidation), potentially leading to DNA intercalation. Furthermore, HAAs are notoriously resistant to standard municipal wastewater treatment processes, meaning improper disposal can lead to severe aquatic toxicity and surface water contamination[3].

Operational Handling Protocol

To establish a self-validating safety system, every step of the handling process must incorporate built-in verification checks.

Step-by-Step Handling Methodology:

  • Engineering Controls Verification: Prior to opening the container, verify that the laboratory chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm). Rationale: The fine powder form of this chemical poses a significant inhalation risk (H335).

  • PPE Selection: Don a fully-buttoned lab coat, chemical splash goggles, and gloves. Material Note: While standard nitrile gloves offer basic protection against dry powders, they are highly permeable to concentrated pyridine solutions. If handling the chemical in solution (e.g., dissolved in DMSO or DCM), double-gloving with heavy-duty nitrile or utilizing butyl rubber gloves is required[4].

  • Static Mitigation: Because organic powders can accumulate static charge, use an anti-static weighing boat and a grounded spatula to prevent aerosolization or flash ignition during transfer.

  • Post-Handling Decontamination: Wipe down the balance and surrounding hood area with a solvent compatible with the chemical (e.g., ethanol or isopropanol), followed by a soap and water wash. Crucial Warning: Do not use bleach (sodium hypochlorite) to clean up amine residues, as this reaction can generate highly toxic and volatile chloramine gases.

Waste Segregation & Collection Workflow

Direct disposal of Methyl 4,6-diaminonicotinate down the sink is strictly prohibited. Aromatic amines are environmentally persistent and contribute to the genotoxic burden of surface waters[3].

WasteSegregation Start Methyl 4,6-diaminonicotinate Waste Generated Type Determine Waste State Start->Type Solid Solid Waste (Powder, Vials, PPE) Type->Solid Dry Liquid Liquid Waste (Reaction Solutions, Washes) Type->Liquid Dissolved Container1 Seal in HDPE/Glass Solid Waste Container Solid->Container1 Container2 Verify Solvent Compatibility Use Vented Cap if Gas Risk Liquid->Container2 Label Label: Hazardous Waste (Toxic/Irritant, Amines) Container1->Label Container2->Label Incineration Off-site Incineration (EPA/RCRA Licensed Facility) Label->Incineration

Figure 1: Decision tree for the segregation and collection of Methyl 4,6-diaminonicotinate waste streams.

Step-by-Step Collection Methodology:

  • Container Selection: Collect all waste in designated, leak-proof, and sealable hazardous waste containers. High-density polyethylene (HDPE) or glass are the only acceptable materials[4].

  • Chemical Compatibility Check: Ensure the waste container does not contain strong oxidizing agents (e.g., nitric acid, peroxides). Mixing heterocyclic amines with oxidizers can result in violent exothermic reactions.

  • Labeling: Attach a hazardous waste label the moment the first drop or grain of waste enters the container. The label must explicitly state "Hazardous Waste", "Methyl 4,6-diaminonicotinate", and list the primary hazards (Toxic, Irritant).

  • Storage: Store the sealed container in a cool, dry, well-ventilated secondary containment tray.

Final Disposal Procedures

The primary and only recommended method for the final disposal of Methyl 4,6-diaminonicotinate is Collection for Off-Site Incineration [4].

Why not chemical degradation? While some dihydropyridines can be chemically degraded via oxidative aromatization, Methyl 4,6-diaminonicotinate is already a fully aromatized, highly stable pyridine ring. Attempting to chemically destroy it in-house (e.g., via advanced oxidation) often yields unpredictable, equally toxic pyridine byproducts and requires hazardous reagents.

Execution:

  • Contact your institution's Environmental Health and Safety (EHS) office.

  • Request a pickup for "Non-halogenated organic toxic waste" (unless dissolved in a halogenated solvent like DCM, in which case it must be manifested as "Halogenated organic waste").

  • Ensure the licensed chemical destruction facility utilizes high-temperature incineration (typically >1000°C) equipped with NOₓ scrubbers to safely neutralize the nitrogen-rich compound without releasing harmful nitrogen oxides into the atmosphere.

Spill Response & Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental release.

SpillResponse Spill Chemical Spill Detected Assess Assess Size & State Evacuate if >100g or highly volatile Spill->Assess PPE Don Spill Kit PPE (Double Gloves, Goggles, N95/Respirator) Assess->PPE Contain Contain Liquid Spill (Inert Absorbent Pads/Sand) PPE->Contain Solution Sweep Careful Sweeping of Solid (Use wet paper towel to avoid dust) PPE->Sweep Dry Powder Decon Decontaminate Surface (Alcohol wipe, then Soap & Water) Contain->Decon Sweep->Decon Dispose Transfer all materials to Hazardous Waste Container Decon->Dispose

Figure 2: Step-by-step workflow for responding to a Methyl 4,6-diaminonicotinate spill.

Spill Response Methodology:

  • Isolate the Area: Restrict access to the spill zone. If the spill occurs outside a fume hood, assess respiratory risks immediately.

  • Solid Spills: Do not dry-sweep, as this aerosolizes the toxic powder. Lightly dampen an absorbent pad or paper towel with water or ethanol to carefully wipe up the solid.

  • Liquid Spills: Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible absorbents like sawdust.

  • Surface Decontamination: Wash the affected area thoroughly with a mild detergent solution. Collect all contaminated cleanup materials into a solid hazardous waste bag, seal it, and label it for incineration.

References

  • Appchem. "Methyl 4,6-diaminonicotinate | 1379106-14-5 | C7H9N3O2". Appchemical.com.
  • BenchChem. "Proper Disposal Procedures for 1,4-Dihydropyridine: A Guide for Laboratory Professionals". Benchchem.com, 2025.
  • BLD Pharm. "Methyl 5,6-diaminopyridine-3-carboxylate / Methyl 4,6-diaminonicotinate Hazard Statements". Bldpharm.com.
  • Edebali, Özge, et al. "Tracking Aromatic Amines from Sources to Surface Waters." Environmental Science & Technology Letters, vol. 11, no. 5, 2024, pp. 397-409. ACS Publications.

Sources

Handling

Personal protective equipment for handling Methyl 4,6-diaminonicotinate

As a Senior Application Scientist, establishing a culture of safety requires moving beyond basic compliance; it demands a mechanistic understanding of the chemicals we handle. Methyl 4,6-diaminonicotinate (CAS 1379106-14...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a culture of safety requires moving beyond basic compliance; it demands a mechanistic understanding of the chemicals we handle. Methyl 4,6-diaminonicotinate (CAS 1379106-14-5) is a highly valuable building block in the synthesis of complex pharmaceutical active ingredients (APIs), particularly novel kinase inhibitors and receptor modulators. However, as a functionalized pyridine derivative, it presents specific handling challenges that require precise logistical and operational planning.

This guide provides an authoritative, step-by-step methodology for the safe handling, personal protective equipment (PPE) selection, and disposal of Methyl 4,6-diaminonicotinate, grounded in established chemical safety paradigms.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the chemical and biological behavior of the compound. Methyl 4,6-diaminonicotinate is typically supplied as a high-purity (≥ 95%) crystalline powder[1].

  • Dermal and Systemic Hazard: The diaminopyridine scaffold acts as a skin sensitizer and a strong ocular irritant. Furthermore, the lipophilic nature of the methyl ester moiety enhances dermal penetration. If the skin barrier is breached, systemic absorption of pyridine derivatives can lead to central nervous system (CNS) effects and localized tissue damage[2].

  • Inhalation Hazard: Because it is handled as a fine powder, aerosolization during weighing or transfer is a primary risk. Inhalation of pyridine-containing particulates can cause severe respiratory mucosal irritation and systemic toxicity.

Table 1: Quantitative Physicochemical & Logistical Parameters Summarizing the core quantitative data ensures environmental and logistical controls are accurately calibrated before operation[1][3][4][5].

ParameterValue / SpecificationOperational Implication
CAS Number 1379106-14-5Unique identifier required for accurate SDS cross-referencing and waste logging.
Molecular Weight 167.17 g/mol Required for precise molar calculations; dictates the sensitivity of the analytical balance needed.
Typical Purity ≥ 95%High purity dictates a fine crystalline powder form, significantly increasing aerosolization risk.
Storage Temperature < 25°C (77°F)Must be maintained to ensure thermal stability; store away from strong oxidizers.
Container Decontamination 3x Solvent RinseTriple-rinsing ensures the complete removal of residual lipophilic esters before disposal.

PPE Selection Matrix

Appropriate PPE is the first line of defense. The following matrix outlines the required equipment and the scientific causality behind each selection[5][6][7][8].

Table 2: Required Personal Protective Equipment

Body PartPPE SpecificationMechanistic Causality & Validation
Eyes/Face 8 (Indirect Vent)Causality: Protects against particulate aerosolization and chemical splashes. Standard safety glasses lack the orbital seal required to block fine powders.
Hands Double-layered Nitrile or Butyl Rubber GlovesCausality: Nitrile provides excellent resistance to organic powders and prevents dermal absorption of lipophilic pyridine esters. Double-gloving allows the outer layer to be shed if contaminated.
Body Flame-resistant, fully buttoned lab coat (e.g., Nomex)Causality: Prevents particulate accumulation on street clothing and skin. Electrostatic properties of standard fabrics can attract powder.
Respiratory Chemical Fume Hood (or N95/P100 Respirator if outside hood)Causality: Mitigates the inhalation of fine crystalline powders during transfer. Pyridine derivatives are severe respiratory irritants.

Operational Workflow: Safe Handling Protocol

Every protocol must function as a self-validating system . Do not proceed to the next step unless the validation check of the current step is successful.

Phase 1: Pre-Operational Readiness

  • Environmental Verification: Ensure the chemical fume hood is operational.

    • Validation Check: Verify the digital airflow monitor reads a face velocity between 80–100 feet per minute (fpm). Do not proceed if the flow rate fluctuates or the alarm sounds[5].

  • PPE Donning Sequence: Inspect the lab coat for tears and ensure it is fully buttoned. Don safety goggles. Apply the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat. Apply the second pair of nitrile gloves over the first.

    • Validation Check: Perform a visual inspection and tactile stretch test on the outer gloves to confirm no micro-punctures exist[7].

Phase 2: Material Handling & Execution 3. Workspace Preparation: Line the fume hood working surface with chemical-resistant, absorbent bench paper. Place the analytical balance and all receiving vessels inside the hood. 4. Container Opening: Slowly open the container of Methyl 4,6-diaminonicotinate strictly within the fume hood to contain any immediate aerosolized dust[4]. 5. Weighing and Transfer: Use an anti-static spatula to transfer the powder.

  • Causality: Anti-static tools prevent the fine powder from dispersing due to electrostatic repulsion, a common issue with high-purity organic building blocks[7].
  • Sealing: Immediately seal both the source and receiving containers before removing them from the fume hood.

Phase 3: Decontamination & Doffing 7. Surface Decontamination: Wipe down the analytical balance and spatulas with a compatible solvent (e.g., ethanol or isopropanol), followed by a damp water wipe. 8. Doffing: Remove the outer gloves inside the fume hood. Step away from the hood, remove the goggles, and finally remove the inner gloves using the "glove-in-glove" technique to avoid skin contact.

  • Validation Check: Wash hands thoroughly with soap and water. Inspect hands for any signs of redness or irritation.

Workflow Visualization

G Start 1. Hazard Assessment & Environmental Check PPE 2. Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood 3. Material Transfer Inside Fume Hood PPE->Hood Weigh 4. Weigh & Seal Methyl 4,6-diaminonicotinate Hood->Weigh Decon 5. Surface Decontamination (Solvent Wipe) Weigh->Decon Waste 6. Segregate Waste (EPA/GHS Standards) Decon->Waste Doff 7. Doff PPE & Personnel Wash Waste->Doff

Workflow for the safe handling and disposal of Methyl 4,6-diaminonicotinate.

Emergency Response & Spill Containment

In the event of an accidental spill, immediate and calculated action is required to prevent aerosolization and systemic exposure[2].

  • Isolation: Evacuate non-essential personnel from the immediate vicinity.

  • Containment: If the spill occurs outside a fume hood, immediately don a 6 to prevent inhalation of aerosolized particulates[6].

  • Collection: Do not dry sweep. Dry sweeping forcefully aerosolizes the fine powder. Instead, gently cover the spill with damp absorbent pads or use a specialized HEPA-filtered vacuum[2].

  • Sanitization: Wash the affected surface with a solvent (e.g., isopropanol) followed by soap and water to break down residual lipophilic esters.

Waste Disposal & Decommissioning Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance with EPA/GHS standards[5][9].

  • Segregation: Do not mix Methyl 4,6-diaminonicotinate waste with strong acids or strong oxidizers. Collect all waste (including contaminated bench paper and outer gloves) in a designated, properly labeled, and sealed hazardous waste container[9].

  • Container Decommissioning: Empty source containers must be rinsed three times with a suitable solvent (e.g., ethanol).

  • Rinsate Disposal: The rinsate must be collected as hazardous chemical waste. After the triple-rinse validation, the empty container may be disposed of in accordance with institutional EHS regulations[5].

References

  • Methyl 4,6-diaminonicotinate | 1379106-14-5 | C7H9N3O2 - Appchem. Appchemical.com. 3

  • methyl 4,6-diaminonicotinate 95% | CAS: 1379106-14-5 | AChemBlock. Achemblock.com.1

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide - Lab Manager. Labmanager.com. 6

  • Laboratory Safety - TAL SG. Tal.sg. 9

  • Pyridine – High-Purity Solvent - Consolidated Chemical. Consolidated-chemical.com. 4

  • Personal protective equipment for handling 3,4-Diphenylpyridine - Benchchem. Benchchem.com. 5

  • Standard Personal Protective Equipment - Rice University. Rice.edu. 7

  • Personal Protective Equipment Requirements for Laboratories - NCSU. Ncsu.edu. 8

  • Pyridine-D5 (D, 99.5%) SDS - Novachem. Novachem.com.au. 2

  • NICOTINYL ALCOHOL - Ataman Kimya. Atamanchemicals.com.

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